6-Methoxypyrimidine-2,4-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMJXWHJWWZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355715 | |
| Record name | 6-Methoxypyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3270-97-1 | |
| Record name | 6-Methoxypyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methoxypyrimidine-2,4-diamine: A Core Scaffold for Drug Discovery and Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyrimidine-2,4-diamine is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agricultural science. Its unique structural motif, featuring a pyrimidine core substituted with two amino groups and a methoxy group, imparts favorable physicochemical properties, such as enhanced solubility and stability.[1] This makes it a versatile building block and a key intermediate in the synthesis of a wide array of biologically active molecules, including antiviral, anticancer, and antimicrobial agents, as well as herbicides.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Core Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various synthetic and biological protocols.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₄O | [2] |
| Molecular Weight | 140.15 g/mol | [2] |
| CAS Number | 3270-97-1 | [3] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 162.0 - 166.0 °C | [2] |
| Purity | >98.0% (by HPLC) | [2] |
| Solubility | Estimated to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |
| Storage Conditions | Room temperature, in a cool, dark place. Store under inert gas as it may be air sensitive. | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a highly plausible and efficient synthetic route involves the nucleophilic substitution of 2,4-diamino-6-chloropyrimidine with a methoxide source. The following protocols for the synthesis of the precursor and its subsequent conversion are based on established methodologies for similar pyrimidine derivatives.[4]
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
The precursor, 2,4-diamino-6-chloropyrimidine, is synthesized from the readily available 2,4-diamino-6-hydroxypyrimidine.
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
-
Heat the mixture to 97 °C and stir for 17 hours.
-
After the reaction is complete, cool the mixture and slowly add it to ice water with vigorous stirring.
-
Heat the resulting solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.
-
Cool the solution and adjust the pH to 8 with a sodium hydroxide solution.
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.[4]
Step 2: Synthesis of this compound
This step involves the nucleophilic displacement of the chlorine atom in 2,4-diamino-6-chloropyrimidine with a methoxy group.
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Dissolve 2,4-diamino-6-chloropyrimidine in methanol and add it to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectral Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around 3.8-4.0 ppm. - A singlet for the C5-H proton of the pyrimidine ring, expected around 5.0-5.5 ppm. - Two broad singlets for the two amino (-NH₂) groups, with chemical shifts that can vary depending on the solvent and concentration, typically in the range of 4.5-7.0 ppm. |
| ¹³C NMR | - A signal for the methoxy carbon, expected around 55-60 ppm. - A signal for the C5 carbon of the pyrimidine ring, expected around 80-90 ppm. - Signals for the C2, C4, and C6 carbons of the pyrimidine ring, expected in the range of 150-170 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the amino groups in the range of 3200-3500 cm⁻¹. - C-H stretching vibrations for the methoxy and aromatic protons around 2850-3100 cm⁻¹. - C=N and C=C stretching vibrations of the pyrimidine ring in the range of 1500-1650 cm⁻¹. - C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹. |
| Mass Spec. | - Expected molecular ion peak (M⁺) at m/z = 140.15. |
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs. The amino and methoxy substituents on the pyrimidine ring of this compound provide reactive sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery screening.
Its documented applications include its use as a building block in the development of:
-
Anticancer Agents: The pyrimidine core is central to many chemotherapeutic agents that interfere with nucleic acid synthesis.
-
Antiviral Compounds: Many antiviral drugs are nucleoside analogs containing a modified pyrimidine ring.
-
Antimicrobial Agents: Pyrimidine derivatives have been shown to exhibit a broad spectrum of activity against various bacteria and fungi.
-
Herbicides: The compound is utilized in the formulation of effective and environmentally conscious herbicides for crop management.[1]
The role of this compound as a synthetic intermediate is depicted in the following workflow.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive scaffold for the generation of novel molecular entities. This technical guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers and scientists in leveraging this important building block for their research and development endeavors. Further investigation into the direct biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents and crop protection solutions.
References
In-Depth Technical Guide: 6-Methoxypyrimidine-2,4-diamine (CAS 3270-97-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyrimidine-2,4-diamine, with CAS number 3270-97-1, is a substituted pyrimidine derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is of significant interest in medicinal chemistry due to the versatile reactivity of the pyrimidine core and the electronic properties imparted by the methoxy and diamino substituents. This document provides a comprehensive technical overview of its physicochemical properties, a detailed synthesis methodology, and a summary of its known applications and safety information. While direct and extensive biological data for this specific compound is limited in publicly accessible literature, its role as a crucial building block in the development of therapeutic agents and agrochemicals underscores its importance in chemical and pharmaceutical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 3270-97-1 | [1] |
| Molecular Formula | C₅H₈N₄O | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 162 - 166 °C | |
| Purity | Typically ≥97% (HPLC) | [1] |
| Solubility | Information not widely available, but expected to have some solubility in polar organic solvents. | |
| Storage | Store at room temperature in a cool, dry place. |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,4-diamino-6-hydroxypyrimidine. This synthetic route involves an initial chlorination reaction followed by a nucleophilic substitution with a methoxy group.
Experimental Workflow
The overall synthetic workflow can be visualized as a two-step process. The initial step involves the conversion of a hydroxyl group to a chloro group, which then acts as a leaving group for the introduction of the methoxy substituent.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous pyrimidine derivatives and provide a practical guide for the synthesis of this compound.
Step 1: Synthesis of 2,4-diamino-6-chloropyrimidine
This step involves the conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride.
-
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flask equipped with a reflux condenser and a stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
-
Heat the mixture with stirring at 97°C for 17 hours.
-
After cooling, slowly and cautiously pour the reaction mixture into ice water.
-
Heat the aqueous solution at 90°C for 1 hour to hydrolyze any remaining POCl₃.
-
Cool the solution and adjust the pH to 8 using a NaOH solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid. This intermediate is often of sufficient purity for the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chlorine atom with a methoxy group.
-
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Sodium methoxide (NaOMe) or Sodium Hydride (NaH) and Methanol
-
Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol (e.g., 50:1 v/v)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon), prepare a solution of sodium methoxide in dry DMSO. Alternatively, to a solution of methanol in dry DMSO or THF, add sodium hydride portion-wise and stir at room temperature for 1 hour to generate sodium methoxide in situ.
-
Add 2,4-diamino-6-chloropyrimidine to the reaction mixture.
-
Heat the reaction mixture at 90°C for approximately 8-11 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol solvent system to afford this compound.
-
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
| Analytical Method | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >97%). |
| Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the aromatic proton on the pyrimidine ring, the methoxy group protons, and the protons of the two amino groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (140.15 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups, C=N and C=C stretching of the pyrimidine ring, and C-O-C stretching of the methoxy group. |
Biological Activity and Applications
This compound is primarily recognized as a versatile chemical intermediate. Its applications span both the pharmaceutical and agricultural industries.
-
Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of various biologically active molecules. It is a key intermediate for potential antitumor, antimicrobial, and antiviral agents. The diaminopyrimidine scaffold is a well-known pharmacophore that can mimic the binding of purines and pteridines to various enzymes.
-
Agricultural Chemistry : It is also utilized in the formulation of herbicides, contributing to effective weed management in agriculture.
It is important to note that while the diaminopyrimidine core is present in many active pharmaceutical ingredients, specific biological data, such as IC50 values or detailed mechanisms of action for this compound itself, are not extensively reported in the public domain. Research on this specific molecule has primarily focused on its synthetic utility.
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures :
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid :
-
Eyes : Rinse immediately with plenty of water for at least 15 minutes.
-
Skin : Wash off with soap and plenty of water.
-
Inhalation : Move to fresh air.
-
Ingestion : Do NOT induce vomiting. Seek medical attention.
-
For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block with established utility in the synthesis of complex molecules for pharmaceutical and agricultural applications. This guide provides a foundational understanding of its properties, synthesis, and handling. While further research is needed to fully elucidate the specific biological activities of this compound, its role as a key synthetic intermediate ensures its continued importance for researchers and scientists in the field of drug discovery and development. The provided synthetic protocols, based on well-established chemical transformations, offer a reliable pathway for its preparation in a laboratory setting.
References
Synthesis of 6-Methoxypyrimidine-2,4-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for 6-methoxypyrimidine-2,4-diamine, a key intermediate in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its synthesis in a laboratory setting. Two principal pathways are explored: a classical route commencing from 2,4-diamino-6-hydroxypyrimidine and a more modern approach utilizing malononitrile as the starting material. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound is a crucial building block in the synthesis of numerous biologically active molecules. Its structural motif is present in a variety of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest. This guide outlines two of the most prevalent and well-documented synthetic strategies, providing detailed procedural information and comparative data.
Synthetic Pathways
Two primary synthetic routes for this compound are detailed below.
Route 1: Synthesis from 2,4-Diamino-6-hydroxypyrimidine
This well-established route involves three main stages:
-
Formation of 2,4-Diamino-6-hydroxypyrimidine: The synthesis begins with the condensation of guanidine with ethyl cyanoacetate in the presence of a base.
-
Chlorination: The hydroxyl group of 2,4-diamino-6-hydroxypyrimidine is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Methoxylation: The final step involves the nucleophilic substitution of the chloro group with a methoxy group, typically using sodium methoxide.
Caption: Synthetic pathway from Guanidine to this compound.
Route 2: Synthesis from Malononitrile
This alternative route begins with malononitrile and proceeds through several key intermediates:
-
Formation of 1,3-Dimethoxy Malononitrile Imine Dihydrochloride: Malononitrile is reacted with methanol in the presence of hydrogen chloride.
-
Formation of 3-Amino-3-methoxy-N-cyan-2-propionamidine: The dihydrochloride intermediate is then reacted with cyanamide.
-
Cyclization: The final step is an intramolecular cyclization to yield this compound.
Caption: Synthetic pathway from Malononitrile to this compound.
Experimental Protocols
Route 1: Detailed Methodology
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [1][2][3]
-
Prepare a solution of sodium ethoxide by dissolving sodium (23 g, 1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask equipped with a reflux condenser.
-
After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (113 g, 1 mole).
-
In a separate flask, prepare another solution of sodium ethoxide of the same concentration. To this, add guanidine hydrochloride (97 g, 1.02 moles).
-
Filter the resulting mixture to remove sodium chloride.
-
Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness.
-
Dissolve the solid product in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).
-
Upon cooling, the product crystallizes. Collect the yellow needles by filtration.
Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine [4]
-
To phosphorus oxychloride (9 mL) in a reaction vessel, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Stir the mixture at 97 °C for 17 hours.
-
Slowly pour the reaction solution into ice water.
-
Stir the resulting solution at 90 °C for 1 hour.
-
Adjust the pH of the solution to 8 with sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Step 3: Synthesis of this compound [4][5]
-
To a solution of methanol in a suitable solvent such as dry DMSO, add sodium hydride and stir at room temperature for 1 hour.
-
Add 2,4-diamino-6-chloropyrimidine (2.0 mmol) to the mixture.
-
Stir the reaction at 90 °C for 8 hours.
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Route 2: Detailed Methodology
Step 1: Synthesis of 1,3-Dimethoxy Malononitrile Imine Dihydrochloride [6][7]
-
In a suitable reactor, charge toluene and cool to 0-5 °C.
-
Add methanol and then malononitrile to the cooled toluene.
-
Pass dry hydrogen chloride gas through the solution while maintaining the temperature between 0-20 °C until the reaction is complete.
-
The product precipitates as a slurry. Filter the reaction mass to obtain the wet cake of the dihydrochloride salt.
Step 2: Synthesis of 3-Amino-3-methoxy-N-cyan-2-propionamidine [7]
-
In a separate reactor, prepare a solution of sodium bicarbonate and 50% cyanamide in water and cool to 0-5 °C.
-
Add the wet cake of 1,3-dimethoxy malononitrile imine dihydrochloride to this solution.
-
Stir the reaction mixture for a minimum of 5 hours.
-
The product precipitates as a solid. Filter, wash with water, and dry.
Step 3: Synthesis of this compound [8]
-
Add 3-amino-3-methoxy-N-nitrile-2-propionamidine to a reaction kettle with a solvent such as toluene or methanol.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After the reaction is complete, distill off the solvent.
-
Recrystallize the resulting solid to obtain the pure product.
Data Presentation
Table 1: Summary of Quantitative Data for Route 1
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Guanidine, Ethyl Cyanoacetate | Sodium Ethoxide, Ethanol | Reflux | 2 | 80-82[1] |
| 2 | 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97 | 17 | 85[4] |
| 3 | 2,4-Diamino-6-chloropyrimidine | Sodium Methoxide, DMSO | 90 | 8 | 61-79[5] |
Table 2: Summary of Quantitative Data for Route 2
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile, Methanol | Toluene, Dry HCl | 0-20 | - | High |
| 2 | 1,3-Dimethoxy Malononitrile Imine Dihydrochloride | Cyanamide, NaHCO₃, Water | 0-5 | >5 | - |
| 3 | 3-Amino-3-methoxy-N-cyan-2-propionamidine | Toluene or Methanol | Reflux | 4-6 | 78-81[8] |
Conclusion
This guide has detailed two robust synthetic pathways for the preparation of this compound. Route 1, a classical approach, is well-documented with readily available starting materials. Route 2 offers a more modern alternative starting from malononitrile. Both routes provide good to excellent yields. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and environmental considerations. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
- 1. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. chempap.org [chempap.org]
- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 8. CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 6-Methoxypyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed examination of 6-Methoxypyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including antitumor, antimicrobial, and antiviral agents, as well as herbicides.[1] This guide covers its core molecular structure, physicochemical properties, detailed synthesis protocols, and its role in relevant biological pathways.
Physicochemical and Structural Properties
This compound, also known as 2,4-Diamino-6-methoxypyrimidine, is a white to almost white crystalline powder.[1][2] Its structure is characterized by a central pyrimidine ring substituted with two amino groups (-NH₂) at positions 2 and 4, and a methoxy group (-OCH₃) at position 6. This unique arrangement of functional groups imparts favorable properties such as enhanced solubility and stability, making it a versatile building block in synthetic chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3270-97-1 | [1] |
| Molecular Formula | C₅H₈N₄O | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 162 - 166 °C | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| PubChem ID | 816925 | [1] |
Molecular Structure Visualization
The molecular structure consists of a six-membered aromatic pyrimidine ring containing two nitrogen atoms. The electron-donating effects of the two amino groups and the methoxy group influence the reactivity and biological activity of the compound.
Caption: 2D Molecular Structure of this compound.
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 2,4-Diamino-6-hydroxypyrimidine. This involves an initial chlorination followed by a nucleophilic substitution.
Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
This procedure converts the hydroxyl group into a more reactive chloro group, creating the key intermediate 2,4-Diamino-6-chloropyrimidine.[3][4]
-
Materials: 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol), Phosphorus oxychloride (POCl₃, 9 mL).[3]
-
Protocol:
-
Add 2,4-Diamino-6-hydroxypyrimidine to a flask containing phosphorus oxychloride.[3]
-
After the reaction is complete, cool the solution and slowly add it to ice water to quench the excess POCl₃.[3]
-
Stir the aqueous solution at 90 °C for 1 hour to ensure complete hydrolysis.[3]
-
Adjust the pH of the solution to 8 with a sodium hydroxide (NaOH) solution.[3]
-
Extract the product, 2,4-Diamino-6-chloropyrimidine, using ethyl acetate (EtOAc).[3]
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the solid product.[3] A high yield (approx. 85%) of the intermediate is expected.[3]
-
Step 2: Nucleophilic Substitution to form this compound
This step involves the displacement of the chloro group with a methoxy group. The protocol is adapted from similar syntheses of 6-alkoxy-substituted diaminopyrimidines.[3]
-
Materials: 2,4-Diamino-6-chloropyrimidine, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous methanol (MeOH), Anhydrous Dimethyl sulfoxide (DMSO).
-
Protocol:
-
Under an inert argon atmosphere, prepare a solution of sodium methoxide by slowly adding anhydrous methanol to a stirred suspension of sodium hydride in anhydrous DMSO at room temperature.
-
Once the evolution of hydrogen gas ceases, add the 2,4-Diamino-6-chloropyrimidine synthesized in Step 1 to the flask.
-
Heat the reaction mixture to 90 °C and stir for approximately 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture and quench by carefully adding a saturated ammonium chloride (NH₄Cl) solution.
-
Extract the final product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel to obtain pure this compound.
-
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
The 2,4-diaminopyrimidine core is a well-established scaffold in drug discovery, known for its role in developing inhibitors for various kinases and enzymes.[6][7][8][9][10] Derivatives have shown potent antitumor, anticancer, and anti-tubercular activities.[7][8][9]
A closely related analogue, 2,4-Diamino-6-hydroxypyrimidine (DAHP), is a known specific inhibitor of GTP cyclohydrolase I.[11][12] This enzyme is rate-limiting in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthase (NOS).[11] By inhibiting GTP cyclohydrolase I, DAHP effectively blocks the production of BH4, which in turn suppresses the synthesis of nitric oxide (NO).[11][12] This mechanism is crucial for studying cellular signaling and metabolic regulation related to NO pathways. While direct studies on this compound are less common, its structural similarity suggests it may be a valuable candidate for similar biological investigations.
Caption: Inhibition pathway of a key structural analogue.
Conclusion
This compound is a compound with a robust chemical profile and significant potential in applied chemistry. Its core pyrimidine structure, augmented by dual amino groups and a methoxy substituent, provides a foundation for the synthesis of diverse and potent bioactive molecules. The established synthetic routes are efficient and high-yielding, making the compound accessible for research and development. Its relationship to known enzyme inhibitors highlights a promising avenue for future investigation into its own biological activities, particularly in the fields of oncology and infectious disease. This guide provides the foundational technical information necessary for scientists to leverage this versatile chemical intermediate in their research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Diamino-6-methoxypyrimidine | 3270-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 6. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
An In-depth Technical Guide to 6-Methoxypyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyrimidine-2,4-diamine is a substituted diaminopyrimidine, a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry. The diaminopyrimidine scaffold is a key pharmacophore in a variety of biologically active molecules. Notably, this structural motif is found in numerous drugs that function as dihydrofolate reductase (DHFR) inhibitors, a well-established target for antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 3270-97-1 | [1][2][3][4] |
| Molecular Formula | C₅H₈N₄O | N/A |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | [2][4] |
| Purity | >98.0% (HPLC) or 97% | [1][2][4] |
| Melting Point | 162.0 to 166.0 °C | [2][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, commencing with the cyclization of guanidine with a cyanoacetate derivative to form a pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution to introduce the methoxy group.
Experimental Protocol:
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This initial step involves the condensation of guanidine with ethyl cyanoacetate in the presence of a strong base to form the pyrimidine ring.
-
Materials: Guanidine hydrochloride, sodium ethoxide, and ethyl cyanoacetate.
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add guanidine hydrochloride to a separate solution of sodium ethoxide in anhydrous ethanol. The sodium chloride precipitate is removed by filtration.[5][6][7]
-
The ethanolic solution of guanidine is then added to an ethanolic solution of ethyl sodiocyanoacetate (prepared by reacting ethyl cyanoacetate with sodium ethoxide).[5][6][7]
-
The reaction mixture is heated under reflux for 2 hours.[5][6][7]
-
The solvent is evaporated, and the resulting solid is dissolved in boiling water.
-
The product is precipitated by acidification with acetic acid, filtered, washed, and dried to yield 2,4-diamino-6-hydroxypyrimidine.[5][6][7]
-
Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
The hydroxyl group at the 6-position is then converted to a chlorine atom, a good leaving group for the subsequent substitution reaction.
-
Materials: 2,4-Diamino-6-hydroxypyrimidine and phosphorus oxychloride (POCl₃).
-
Procedure:
-
2,4-Diamino-6-hydroxypyrimidine is added to an excess of phosphorus oxychloride.[8][9]
-
The mixture is heated, for instance at 97°C for 17 hours.[8]
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The reaction mixture is carefully quenched with ice water.
-
The pH is adjusted to 8 with a base (e.g., NaOH) to precipitate the product.[8]
-
The product, 2,4-diamino-6-chloropyrimidine, is then extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.[8]
-
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom with a methoxy group.
-
Materials: 2,4-Diamino-6-chloropyrimidine and sodium methoxide.
-
Procedure:
-
2,4-Diamino-6-chloropyrimidine is reacted with a solution of sodium methoxide in methanol.
-
The reaction mixture is heated to facilitate the substitution.
-
Upon completion, the reaction is cooled, and the product, this compound, can be isolated by crystallization or chromatographic purification.
-
Biological Activity and Mechanism of Action
Diaminopyrimidines are a well-established class of compounds that act as inhibitors of dihydrofolate reductase (DHFR).[8][10] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective antimicrobial and anticancer agents.
The general mechanism of action for diaminopyrimidine-based DHFR inhibitors involves their structural mimicry of the natural substrate, dihydrofolate. This allows them to bind to the active site of the DHFR enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. The inhibition of this critical step in folate metabolism leads to a depletion of the cellular pool of tetrahydrofolate, ultimately resulting in the cessation of cell growth and division.
References
- 1. Metabolic inhibition by a new antifolate, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidine (BW3O1U), an effective inhibitor of human lymphoid and dihydrofolate reductase-overproducing mouse cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2,4-Diamino-6-methoxypyrimidine | 3270-97-1 | TCI AMERICA [tcichemicals.com]
- 5. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Synthesis of 6-Methoxypyrimidine-2,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 6-Methoxypyrimidine-2,4-diamine, a crucial intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in drug discovery and development.
Introduction
This compound and its derivatives are key building blocks in medicinal chemistry. The pyrimidine scaffold is a common feature in a wide array of biologically active molecules. This guide focuses on a common and well-documented synthetic route starting from readily available precursors.
Primary Synthetic Pathway
The most prevalent synthetic route to this compound involves a three-step process starting from the condensation of a guanidine salt with a cyanoacetate ester. This is followed by chlorination and subsequent methoxylation.
The overall transformation can be summarized as follows:
Guanidine Salt + Cyanoacetate Ester → 2,4-Diamino-6-hydroxypyrimidine → 2,4-Diamino-6-chloropyrimidine → this compound
This pathway is efficient and utilizes common laboratory reagents.
Experimental Protocols
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This initial step involves the cyclization of a guanidine salt with an alkyl cyanoacetate in the presence of a base.
Protocol 1: From Guanidine Hydrochloride and Ethyl Cyanoacetate [1][2]
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 g atom) in anhydrous ethanol (250 mL).
-
Reaction Mixture: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole). In a separate flask, prepare another solution of sodium ethoxide with the same concentration. To this second solution, add guanidine hydrochloride (1.02 moles).
-
Filtration: Remove the precipitated sodium chloride by filtration.
-
Cyclization: Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2 hours.
-
Work-up: Evaporate the mixture to dryness. Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).
-
Isolation: Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, crystallizes as yellow needles. Collect the solid by filtration, wash with water, and dry.
Protocol 2: From Guanidine Nitrate and Methyl Cyanoacetate [2][3]
-
Reaction Setup: In a four-necked flask, combine methanol (300 mL), guanidine nitrate (110 g), and sodium methoxide (55 g).
-
Initial Reaction: Heat the mixture and stir for 1 hour under reflux.
-
Addition of Cyanoacetate: Add methyl cyanoacetate dropwise to the refluxing mixture.
-
Reflux: Continue refluxing for 4 hours.
-
Solvent Removal: Distill off the methanol.
-
Precipitation: Add water (800 mL) to the residue. Adjust the pH to 9 with hydrochloric acid, and then to 7 with 50% acetic acid.
-
Isolation: Cool the solution to 5-10°C, filter the precipitate, wash with water, and dry to obtain the product.
Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
The hydroxyl group of 2,4-diamino-6-hydroxypyrimidine is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4][5]
Protocol: [4]
-
Reaction Setup: To a flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) and phosphorus oxychloride (9 mL).
-
Heating: Stir the mixture at 97°C for 17 hours.
-
Quenching: Slowly pour the reaction mixture into ice water.
-
Hydrolysis: Stir the aqueous solution at 90°C for 1 hour.
-
Neutralization and Extraction: Adjust the pH of the solution to 8 with NaOH and extract with ethyl acetate (3 x 150 mL).
-
Isolation: Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product.
Step 3: Synthesis of this compound
The final step is a nucleophilic substitution of the chloro group with a methoxy group using sodium methoxide.
General Protocol:
-
Reaction Setup: Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent such as methanol or an aprotic polar solvent like DMSO or THF.
-
Addition of Base: Add a solution of sodium methoxide in methanol.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Product | Starting Materials | Reported Yield (%) | Reference |
| 1 | 2,4-Diamino-6-hydroxypyrimidine | Guanidine hydrochloride, Ethyl cyanoacetate | 80-82 | [1][2] |
| 1 | 2,4-Diamino-6-hydroxypyrimidine | Guanidine nitrate, Methyl cyanoacetate | 95-96.2 | [2][3] |
| 2 | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-hydroxypyrimidine, POCl₃ | 85 | [4] |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Alternative Starting Materials
While the guanidine-based route is common, other starting materials can be utilized for the synthesis of related pyrimidine structures. For instance, malononitrile and its derivatives can serve as precursors for 2-amino-4,6-dimethoxypyrimidine.[6][7][8] Additionally, barbituric acid and its derivatives are versatile starting points for a variety of pyrimidine-based compounds, although their direct application to this specific target is less commonly reported.[9][10]
Conclusion
This technical guide outlines a reliable and high-yielding synthetic route to this compound. The detailed experimental protocols and tabulated data provide a solid foundation for researchers engaged in the synthesis of this important pharmaceutical intermediate. The provided workflow diagram offers a clear visual representation of the synthetic process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Theoretical Properties of 6-Methoxypyrimidine-2,4-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyrimidine-2,4-diamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its theoretical properties, based on available data from closely related analogues and computational chemistry principles. The document covers molecular and electronic structure, predicted spectroscopic characteristics, and potential biological activities. Methodologies for its synthesis and characterization are also detailed, providing a framework for experimental validation. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar compounds.
Introduction
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] These molecules are known to interact with various biological targets, including kinases and dihydrofolate reductase (DHFR), leading to their investigation in oncology, infectious diseases, and other therapeutic areas.[1][3] The introduction of a methoxy group at the 6-position of the pyrimidine ring in this compound is expected to modulate its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its biological activity and pharmacokinetic profile.
This guide synthesizes theoretical data and experimental insights from related compounds to provide a detailed profile of this compound.
Theoretical Properties
Due to the limited availability of direct experimental data for this compound, its theoretical properties have been extrapolated from computational studies on analogous pyrimidine derivatives.[4][5][6] Density Functional Theory (DFT) calculations are a common method for predicting the properties of such molecules.[6][7]
Molecular Properties
The fundamental molecular properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | Inferred |
| Molecular Weight | 140.14 g/mol | [8] |
| CAS Number | 3270-97-1 | [8] |
| Canonical SMILES | COC1=NC(=N)C=C(N)N=1 | Inferred |
| InChI Key | Inferred from structure | Inferred |
| Predicted LogP | ~0.5 - 1.5 | Estimated |
| Predicted pKa | Base: ~4-6, Acid: >10 | Estimated |
Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential interactions with biological targets. These properties, estimated from DFT studies on similar pyrimidines, are presented in Table 2.[6][9]
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -5.5 to -6.5 | Relates to electron-donating ability |
| LUMO Energy | 0.5 to 1.5 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 6.0 to 8.0 | Indicates chemical stability and reactivity |
| Dipole Moment | 2.0 to 4.0 D | Influences solubility and intermolecular forces |
Spectroscopic Properties
Predicted spectroscopic data provides a theoretical fingerprint for the identification and characterization of this compound.
The predicted chemical shifts for this compound are based on the analysis of similar structures.[10]
Table 3: Predicted 1H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | Predicted Chemical Shift (δ) |
| -OCH₃ | 3.8 - 4.0 |
| Pyrimidine-H | 5.0 - 5.5 |
| -NH₂ (2-position) | 5.5 - 6.5 |
| -NH₂ (4-position) | 6.5 - 7.5 |
Table 4: Predicted 13C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon | Predicted Chemical Shift (δ) |
| -OCH₃ | 55 - 60 |
| Pyrimidine-C5 | 80 - 90 |
| Pyrimidine-C2 | 155 - 160 |
| Pyrimidine-C4 | 160 - 165 |
| Pyrimidine-C6 | 165 - 170 |
Key IR absorption bands for functional groups present in this compound are predicted based on data from analogous compounds.[11][12][13]
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3300 - 3500 | Stretching |
| C-H (pyrimidine ring) | 3000 - 3100 | Stretching |
| C=N (pyrimidine ring) | 1600 - 1680 | Stretching |
| C=C (pyrimidine ring) | 1550 - 1600 | Stretching |
| C-O (methoxy) | 1200 - 1300 | Stretching |
| C-N (amine) | 1150 - 1250 | Stretching |
The ultraviolet-visible absorption spectrum of this compound is expected to show characteristic π-π* transitions of the pyrimidine ring.[14][15][16]
Table 6: Predicted UV-Vis Absorption Maxima
| Solvent | Predicted λmax (nm) | Transition |
| Ethanol | 230 - 240, 270 - 280 | π → π |
| Water (pH 7) | 235 - 245, 275 - 285 | π → π |
Synthesis and Characterization Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
A solution of sodium ethoxide is prepared from sodium metal in anhydrous ethanol. To this, ethyl cyanoacetate is added. A separate solution of guanidine hydrochloride in sodium ethoxide is prepared. The two solutions are combined and refluxed. The resulting solid is dissolved in hot water and acidified with acetic acid to precipitate the product, which is then filtered and dried.[19]
2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) at elevated temperatures. The reaction mixture is then carefully quenched with ice water, and the pH is adjusted to precipitate the product.[17]
2,4-Diamino-6-chloropyrimidine is reacted with sodium methoxide in methanol under reflux conditions. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR spectra to confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
IR Spectroscopy: To identify the characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
Potential Biological Activity and Signaling Pathways
Derivatives of 2,4-diaminopyrimidine are known to be biologically active, primarily as inhibitors of kinases and dihydrofolate reductase.[1][3]
Kinase Inhibition
Many 2,4-diaminopyrimidine derivatives act as ATP-competitive kinase inhibitors by forming hydrogen bonds with the hinge region of the kinase domain.[3] The methoxy group at the 6-position could potentially interact with other residues in the active site, influencing potency and selectivity.
Caption: General kinase inhibition signaling pathway.
Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine scaffold is a key feature of DHFR inhibitors like trimethoprim.[1] These inhibitors mimic the binding of dihydrofolate to the enzyme, thereby blocking the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis.
Conclusion
While direct experimental data on this compound is scarce, this technical guide provides a robust theoretical framework based on the well-documented properties of related 2,4-diaminopyrimidine derivatives. The predicted molecular, electronic, and spectroscopic properties, along with a plausible synthetic route, offer a solid starting point for further experimental investigation. The potential of this compound as a kinase or DHFR inhibitor warrants its synthesis and biological evaluation to explore its therapeutic potential. This guide serves as a valuable resource for researchers embarking on the study of this and similar heterocyclic compounds in the field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. omicsonline.org [omicsonline.org]
- 17. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
discovery of diaminopyrimidine derivatives
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its variants, diaminopyrimidine derivatives have garnered significant attention for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] These compounds are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting specific signaling pathways involved in cell growth, proliferation, and survival.[3]
This guide provides a comprehensive overview of the , focusing on their design, synthesis, structure-activity relationships (SAR), and mechanisms of action as potent kinase inhibitors.
Design Strategies and Synthesis
The design of novel diaminopyrimidine derivatives often begins with a known kinase inhibitor or a hit compound identified from high-throughput screening. A common strategy involves structural optimization based on a lead compound to improve potency, selectivity, and pharmacokinetic properties.[4][5] For instance, a series of 2,4-diaminopyrimidine derivatives were designed and synthesized based on the Focal Adhesion Kinase (FAK) inhibitor TAE-226.[4][5]
The synthesis of the 2,4-diaminopyrimidine core is well-established.[4] A general workflow involves the cyclization of precursors followed by substitution reactions to introduce various functional groups at different positions of the pyrimidine ring. Suzuki coupling is a frequently used method to introduce aryl groups at the 5-position of the core structure.[6]
Mechanism of Action: Kinase Inhibition
Many diaminopyrimidine derivatives exert their therapeutic effects by inhibiting protein kinases. These enzymes are crucial components of signaling pathways that regulate cellular processes. Aberrant kinase activity is a hallmark of many cancers, making them attractive drug targets.[3] Diaminopyrimidines typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7]
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, and migration. Its overexpression is linked to the development of various tumors.[4][5] Diaminopyrimidine derivatives have been developed as potent FAK inhibitors. For example, the lead compound TAE-226 was found to significantly inhibit the autophosphorylation of FAK at Tyr397, thereby blocking downstream signaling through pathways like AKT and ERK.[4] This inhibition ultimately hinders cancer cell survival and proliferation.
Other Kinase Targets
Beyond FAK, diaminopyrimidine derivatives have been successfully developed to target a range of other kinases:
-
Cyclin-Dependent Kinase 7 (CDK7): As a key regulator of the cell cycle and transcription, CDK7 is an attractive cancer target. Compound 22, a 2,4-diaminopyrimidine derivative, was identified as a potent and selective CDK7 inhibitor with an IC50 value of 7.21 nM.[8] It was shown to induce G1/S phase cell cycle arrest and apoptosis in cancer cells.[8][9]
-
Tropomyosin Receptor Kinase (TRK): TRK is a target for cancers caused by NTRK gene fusion. A series of over 60 2,4-diaminopyrimidine derivatives were developed to understand the SAR for TRK inhibition, leading to potent pan-TRK inhibitors.[10]
-
B-lymphoid Tyrosine Kinase (BLK): In a novel application, 2,5-diaminopyrimidine derivatives were discovered as the first selective monomeric degraders of BLK, which is implicated in autoimmune diseases and cancer.[11]
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to optimizing lead compounds. This iterative process involves designing and synthesizing new derivatives with systematic structural modifications and evaluating their biological activity to build a predictive model for further design.
Quantitative Data Presentation
The following tables summarize the biological activity of several key diaminopyrimidine derivatives against various cancer cell lines and kinase targets.
Table 1: Anti-proliferative Activity of FAK-Targeting Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| A12 | A549 | Lung | 130 | [4] |
| MDA-MB-231 | Breast | 94 | [4][5] | |
| 11b | PANC-1 | Pancreatic | 980 | [1] |
| 12f | PANC-1 | Pancreatic | 550 |[1] |
Table 2: Anti-proliferative Activity of Novel Antitumor Derivatives
| Compound | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 9k | 2.14 | 3.59 | 5.52 | 3.69 | [12] |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 |[12] |
Table 3: Kinase Inhibitory Activity of Diaminopyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| A1 | FAK | 356 | [4] |
| 11b | FAK | 2.75 | [1] |
| 12f | FAK | 1.87 | [1] |
| 22 | CDK7 | 7.21 | [8] |
| C03 | TRKA | 56 | [10] |
| CK-1-41 | Caspase-1 | 31 |[13] |
Experimental Protocols
General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives[6]
-
Iodination: 2,4-diamino-6-substituted pyrimidine is treated with N-iodosuccinimide in dry acetonitrile to yield the 2,4-diamino-5-iodo-6-substituted pyrimidine precursor. The reaction is typically stirred at room temperature for several hours.
-
Suzuki Coupling: The 5-iodo precursor (1 equivalent) is mixed with a substituted phenylboronic acid (1.2 equivalents), Pd(dbpf)Cl2 (0.05 equivalents), and K2CO3 (2 equivalents).
-
Reaction Conditions: The mixture is dissolved in a solvent system such as EtOH/toluene/H2O and heated at 90 °C for 24 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2,4-diamino-5-aryl-6-substituted pyrimidine derivative.
In Vitro Kinase Assay (General Protocol)[4][8]
-
Assay Components: The assay is typically performed in a 96-well plate format. Each well contains the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1), and ATP (often radiolabeled [γ-33P]ATP).
-
Inhibitor Addition: The diaminopyrimidine derivative to be tested is dissolved (usually in DMSO) and added to the wells at various concentrations. Control wells contain only the vehicle (DMSO).
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA solution or phosphoric acid).
-
Quantification: The amount of substrate phosphorylation is quantified. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive methods, specific antibodies and colorimetric or fluorescence-based detection systems are used.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)[4][12]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the diaminopyrimidine derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Characterization of 6-Methoxypyrimidine-2,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 6-Methoxypyrimidine-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. Furthermore, it outlines detailed experimental protocols for acquiring this data, serving as a practical resource for researchers engaged in the synthesis and characterization of pyrimidine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and correlation with data for structurally related pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.1 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~6.5 | Broad Singlet | 2H | 4-NH₂ |
| ~6.0 | Broad Singlet | 2H | 2-NH₂ |
| ~3.8 | Singlet | 3H | -OCH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C-6 |
| ~164 | C-2 |
| ~162 | C-4 |
| ~75 | C-5 |
| ~54 | -OCH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretching (NH₂) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic, -OCH₃) |
| 1680-1640 | Strong | C=N stretching (pyrimidine ring) |
| 1620-1580 | Strong | N-H bending (NH₂) |
| 1580-1400 | Medium-Strong | C=C stretching (pyrimidine ring) |
| 1250-1200 | Strong | C-O-C stretching (asymmetric, methoxy) |
| 1050-1000 | Medium | C-O-C stretching (symmetric, methoxy) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 140.07 | [M]⁺ (Molecular Ion) |
| 125.05 | [M - CH₃]⁺ |
| 111.05 | [M - NH₂ - H]⁺ |
| 97.04 | [M - OCH₃ - H]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Synthesis of this compound
A plausible synthetic route starts from 2,4-diamino-6-chloropyrimidine. The chloro substituent can be displaced by a methoxy group using sodium methoxide in methanol.
-
Reaction Setup: To a solution of 2,4-diamino-6-chloropyrimidine in dry methanol, add a solution of sodium methoxide in methanol dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Stir the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
¹H NMR Acquisition: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to obtain optimal field homogeneity. Acquire the ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
IR Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). Set the ionization energy to 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, perform HRMS analysis using an appropriate instrument (e.g., TOF or Orbitrap). This will provide the elemental composition of the molecular ion and key fragments.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
6-Methoxypyrimidine-2,4-diamine: A Technical Overview of Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 6-Methoxypyrimidine-2,4-diamine (CAS RN: 3270-97-1), a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines available specifications with generally accepted analytical methodologies for compounds of this class to offer a foundational understanding for researchers.
Chemical Identity and Physical Properties
This compound, also known as 2,4-Diamino-6-methoxypyrimidine, is a substituted pyrimidine with the molecular formula C₅H₈N₄O and a molecular weight of 140.15 g/mol . It is typically supplied as a white to off-white crystalline powder.
| Property | Value | Source |
| CAS Number | 3270-97-1 | [1] |
| Molecular Formula | C₅H₈N₄O | [1] |
| Molecular Weight | 140.15 | [1] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 162.0 - 166.0 °C | [1] |
| Purity (typical) | >98.0% (by HPLC) | [1] |
Purity Assessment and Impurity Profiling
The purity of this compound is critical for its application in research and development, as impurities can significantly impact biological activity and reaction outcomes. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Illustrative HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the main peak and any less polar impurities, followed by a column wash and re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy) |
| Injection Volume | 10 µL |
Potential Impurities:
The impurity profile of this compound would largely depend on its synthetic route. A plausible synthesis involves the reaction of 2,4-diamino-6-chloropyrimidine with sodium methoxide. Potential impurities could therefore include:
-
Starting materials: Unreacted 2,4-diamino-6-chloropyrimidine.
-
By-products: Products of side reactions, such as hydrolysis of the methoxy group to a hydroxyl group, forming 2,4-diamino-6-hydroxypyrimidine.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the substituents on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbons of the pyrimidine ring and the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 141.0771.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule. Key expected vibrational bands include N-H stretching for the amino groups, C-H stretching for the methoxy and aromatic protons, C=N and C=C stretching for the pyrimidine ring, and C-O stretching for the methoxy group.
Experimental Workflows (Illustrative)
The following diagrams illustrate typical workflows for the synthesis and analysis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for 6-Methoxypyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyrimidine-2,4-diamine is a synthetic heterocyclic compound belonging to the diaminopyrimidine class. While it primarily serves as a versatile chemical intermediate in the synthesis of more complex, biologically active molecules, its structural similarity to known enzyme inhibitors suggests potential for direct biological activity. Notably, the closely related analog, 2,4-diamino-6-hydroxypyrimidine, is a known inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Therefore, this compound is a compound of interest for investigating modulation of the GCH1-BH4-NOS pathway and for screening in anticancer and antimicrobial assays.
These application notes provide detailed protocols for the experimental use of this compound in key biological assays to determine its potential efficacy and mechanism of action.
Data Presentation
As no specific quantitative data for this compound is readily available in the public domain, the following table is provided as a template for researchers to collate their experimental findings in a structured format.
| Assay Type | Target/Cell Line | Endpoint | IC50/EC50/MIC (µM) | Notes |
| Enzyme Inhibition | ||||
| GTP Cyclohydrolase I | Recombinant Human GCH1 | Neopterin formation | ||
| Nitric Oxide Synthase | iNOS (e.g., from RAW 264.7) | Nitrite production | ||
| Cell-Based Assays | ||||
| Anticancer Activity | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 72h incubation | |
| A549 (Lung Cancer) | Cell Viability (MTT) | 72h incubation | ||
| HCT116 (Colon Cancer) | Cell Viability (MTT) | 72h incubation | ||
| Antimicrobial Activity | ||||
| Gram-positive Bacteria | Staphylococcus aureus | Growth Inhibition (MIC) | Broth microdilution | |
| Gram-negative Bacteria | Escherichia coli | Growth Inhibition (MIC) | Broth microdilution |
Signaling Pathway
The hypothesized mechanism of action for this compound, based on its structural similarity to 2,4-diamino-6-hydroxypyrimidine, involves the inhibition of GTP cyclohydrolase I (GCH1). This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4) from guanosine triphosphate (GTP). BH4 is an essential cofactor for nitric oxide synthase (NOS) activity, which produces nitric oxide (NO) from L-arginine. By inhibiting GCH1, this compound may deplete BH4 levels, leading to reduced NO production.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
GTP Cyclohydrolase I (GCH1) Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on GCH1 activity by measuring the formation of neopterin.[1][2]
Materials:
-
Recombinant human GCH1 enzyme
-
GTP (Guanosine 5'-triphosphate) solution
-
Assay buffer: 100 mM Tris-HCl (pH 7.8), 2.5 mM EDTA, 10% glycerol
-
This compound stock solution (in DMSO)
-
Oxidizing solution: 1% iodine in 2% potassium iodide
-
Stopping solution: 1 M HCl
-
Ascorbic acid solution
-
96-well microplate
-
HPLC system with a fluorescence detector
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be below 1%.
-
In a 96-well plate, add 20 µL of the compound dilution, 20 µL of recombinant GCH1 enzyme, and 40 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of GTP solution (final concentration ~100 µM).
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 10 µL of stopping solution.
-
Add 20 µL of oxidizing solution and incubate in the dark at room temperature for 1 hour to convert dihydroneopterin triphosphate to neopterin.
-
Add 20 µL of ascorbic acid solution to stop the oxidation.
-
Analyze the neopterin formation by HPLC with fluorescence detection (excitation: 353 nm, emission: 438 nm).
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value.
Caption: Workflow for the GCH1 Inhibition Assay.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol measures NOS activity by quantifying the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in cell lysates or tissue homogenates.[3][4]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages stimulated with LPS and IFN-γ to induce iNOS)
-
Lysis buffer (e.g., RIPA buffer)
-
NOS reaction buffer (containing L-arginine, NADPH, FAD, FMN, and BH4)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare cell lysates or tissue homogenates and determine the protein concentration.
-
In a 96-well plate, add a standardized amount of protein lysate.
-
Add serial dilutions of this compound.
-
Initiate the reaction by adding the NOS reaction buffer.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by heating at 95°C for 5 minutes or by adding a precipitating agent.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a sodium nitrite standard curve.
-
Add Griess Reagent A, followed by Griess Reagent B to all wells.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from the standard curve and determine the IC50 value for NOS inhibition.
Anticancer Activity (MTT Cell Viability Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
- 1. Frontiers | Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis [frontiersin.org]
- 2. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,4-Diaminopyrimidine Derivatives in Medicinal Chemistry
Note on the Scarcity of Data for 6-Methoxypyrimidine-2,4-diamine:
Initial literature searches for "this compound" yielded limited specific data. However, extensive information is available for the closely related and structurally similar compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP) , a key intermediate and biologically active molecule. Therefore, these application notes will focus on DAHP and other relevant 2,4-diaminopyrimidine derivatives as representative examples of this chemical class in medicinal chemistry.
Application Notes
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
2,4-Diamino-6-hydroxypyrimidine (DAHP) as a GTP Cyclohydrolase I (GTPCH) Inhibitor
2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-characterized and specific inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[3][4] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting GTPCH, DAHP effectively blocks the synthesis of BH4, leading to a reduction in the production of nitric oxide (NO) and the metabolism of aromatic amino acids.[3][4]
This inhibitory activity makes DAHP a valuable research tool for studying the physiological and pathological roles of BH4 and NO. For instance, it has been used to investigate the involvement of the BH4/NO pathway in inflammation, cardiovascular diseases, and neurological disorders.[2] DAHP treatment in human umbilical vein endothelial cells (HUVEC) has been shown to significantly reduce BH4 levels.[3]
2,4-Diaminopyrimidine Derivatives as Kinase Inhibitors
The 2,4-diaminopyrimidine core is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, researchers have developed potent and selective inhibitors for various kinases implicated in cancer and other diseases. For example, novel 2,4-diaminopyrimidine derivatives have been synthesized and identified as potent inhibitors of p21-activated kinase 4 (PAK4) and focal adhesion kinase (FAK), both of which are overexpressed in several types of cancer.[5][6]
Antimicrobial and Other Biological Activities
Derivatives of 2,4-diaminopyrimidine have also been explored for their antimicrobial properties. Specifically, certain derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis (mt-DHFR), showing potential as anti-tubercular agents.[7] The 2,4-diaminopyrimidine structure is a non-classical inhibitor of DHFR, an enzyme crucial for DNA synthesis in bacteria.[7]
Quantitative Data
The following table summarizes the inhibitory activities of various 2,4-diaminopyrimidine derivatives against their respective targets.
| Compound/Derivative | Target | IC50 | Cell Line | Reference |
| DAHP | GTP Cyclohydrolase I (inhibition of BH4 biosynthesis) | ~0.3 mM | HUVEC | [3] |
| Compound B6 | p21-activated kinase 4 (PAK4) | 5.9 nM (enzymatic) | - | [5] |
| Compound B6 | - | 2.533 µM (cellular) | A549 | [5] |
| Compound 9k | Antitumor activity | 2.14 µM | A549 | [8] |
| Compound 9k | Antitumor activity | 3.59 µM | HCT-116 | [8] |
| Compound 9k | Antitumor activity | 5.52 µM | PC-3 | [8] |
| Compound 9k | Antitumor activity | 3.69 µM | MCF-7 | [8] |
| Compound 13f | Antitumor activity | 1.98 µM | A549 | [9] |
| Compound 13f | Antitumor activity | 2.78 µM | HCT-116 | [9] |
| Compound 13f | Antitumor activity | 4.27 µM | PC-3 | [9] |
| Compound 13f | Antitumor activity | 4.01 µM | MCF-7 | [8] |
| Compound 16l | M. tuberculosis H37Ra (MIC) | 6.25 µg/mL | - | [7] |
| Compound A12 | Antitumor activity | 130 nM | A549 | [6] |
| Compound A12 | Antitumor activity | 94 nM | MDA-MB-231 | [6] |
Experimental Protocols
Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)
This protocol is adapted from established methods for the synthesis of DAHP.[10][11]
Materials:
-
Guanidine nitrate or Guanidine hydrochloride
-
Ethyl cyanoacetate or Methyl cyanoacetate
-
Sodium methoxide or Sodium ethoxide
-
Methanol or Ethanol
-
Hydrochloric acid
-
Acetic acid
-
Water
-
Round-bottomed flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Preparation of the Guanidine Solution:
-
If using guanidine hydrochloride, dissolve it in anhydrous ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol. The sodium chloride precipitate is removed by filtration to yield a clear filtrate containing free guanidine.[11]
-
If using guanidine nitrate, it can be directly reacted with sodium methoxide in methanol.[10]
-
-
Reaction with Cyanoacetate:
-
Work-up and Purification:
-
After reflux, evaporate the solvent to dryness.[11]
-
Dissolve the solid residue in boiling water.[11]
-
Acidify the solution with glacial acetic acid to a pH of approximately 7.[10][12]
-
Cool the solution to 5-10°C to allow for the precipitation of the product.[10]
-
Collect the yellow needle-like crystals of 2,4-diamino-6-hydroxypyrimidine by filtration.[11]
-
Wash the crystals with cold water and dry them. A yield of 80-95% can be expected.[10][11]
-
GTP Cyclohydrolase I (GTPCH) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like DAHP on GTPCH.
Materials:
-
Purified recombinant GTPCH enzyme
-
GTP (substrate)
-
2,4-Diamino-6-hydroxypyrimidine (DAHP) or other test compounds
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing KCl and EDTA)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microplate well containing the assay buffer, a known concentration of GTPCH enzyme, and the test compound (DAHP) at various concentrations.
-
Initiate the reaction by adding a saturating concentration of the substrate, GTP.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
-
Detection of Product Formation:
-
The product of the GTPCH reaction, dihydroneopterin triphosphate, can be oxidized to a fluorescent product.
-
Stop the reaction and oxidize the product by adding an acidic iodine solution.
-
After incubation, add ascorbic acid to reduce the excess iodine.
-
Measure the fluorescence of the resulting neopterin product using a microplate reader (excitation ~350 nm, emission ~450 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Synthesis of 2,4-Diamino-6-hydroxypyrimidine.
Caption: Inhibition of NO synthesis by DAHP.
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Applications of 6-Methoxypyrimidine-2,4-diamine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyrimidine-2,4-diamine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its role as a kinase inhibitor and an anti-inflammatory agent. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.
I. Synthesis of this compound and Derivatives
The synthesis of this compound can be achieved through a multi-step process starting from readily available materials. A common strategy involves the initial synthesis of 2,4-diamino-6-hydroxypyrimidine, followed by chlorination and subsequent nucleophilic substitution with a methoxy group.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route based on established chemical transformations for pyrimidine derivatives.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
-
In a four-necked flask, combine methanol, guanidine nitrate, and sodium methoxide. Heat and stir the mixture for 1 hour.
-
To the refluxing solution, add methyl cyanoacetate dropwise. Continue refluxing for 4 hours.
-
Distill off the methanol. To the residue, add water and adjust the pH to 9 with hydrochloric acid.
-
Further, adjust the pH to 7 with 50% acetic acid and cool the mixture to 5-10°C.
-
Filter the precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.[1]
Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
-
Add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride (POCl₃).
-
Stir the reaction mixture at 97°C for 17 hours.[2]
-
Slowly add the reaction solution to ice water and then stir at 90°C for 1 hour to hydrolyze the excess POCl₃.[2]
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with ethyl acetate. The combined organic layers are then dried over sodium sulfate, filtered, and concentrated to yield 2,4-diamino-6-chloropyrimidine.[2]
Step 3: Synthesis of this compound
-
Prepare a solution of sodium methoxide in dry methanol under an inert atmosphere.
-
Add 2,4-diamino-6-chloropyrimidine to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
II. Applications in Cancer Drug Discovery: Kinase Inhibition
The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino groups at positions 2 and 4 form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The 6-methoxy group can provide additional interactions within the ATP-binding pocket and improve the pharmacokinetic properties of the molecule.
A. Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of 2,4-diaminopyrimidine have shown significant inhibitory activity against various CDKs, which are key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against CDKs
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line | Reference |
| Compound 22 | CDK7 | 7.21 | MV4-11 | [3] |
| CDK9 | >700 | [3] | ||
| NU6027 | CDK1/cyclin B1 | 2900 | - | [4] |
| CDK2/cyclin A3 | 2200 | - | [4] | |
| Compound 3g | CDK2/cyclin A | 83 | - | [5] |
| Compound 3c | CDK9/cyclin T1 | 65 | - | [5] |
Note: The table presents a selection of data for different 2,4-diaminopyrimidine derivatives to illustrate the potential of the scaffold. Data for the specific 6-methoxy derivative was not consistently available across a range of kinases in the searched literature.
B. Signaling Pathway Inhibition
CDK7, a component of the CDK-activating kinase (CAK) complex, plays a dual role in regulating both the cell cycle and transcription. Inhibition of CDK7 by 2,4-diaminopyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK7/Cyclin H/MAT1 complex by a this compound derivative blocks both transcription initiation and cell cycle progression.
Protocol 2: In Vitro CDK Inhibition Assay (Luminescence-based)
This protocol provides a general method for assessing the inhibitory activity of compounds against CDKs.
Materials:
-
Recombinant CDK/Cyclin complexes (e.g., CDK2/Cyclin A, CDK7/Cyclin H/MAT1)
-
Kinase substrate (e.g., Histone H1 for CDK2, peptide substrate for CDK7)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the CDK/Cyclin enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
III. Applications in Inflammatory Diseases
The 2,4-diaminopyrimidine scaffold has also been implicated in the modulation of inflammatory pathways, such as the NF-κB and Wnt/β-catenin signaling cascades. Chronic inflammation is a key driver of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
A. Modulation of NF-κB and Wnt/β-catenin Signaling
Certain 2,4-diaminopyrimidine derivatives have been shown to suppress inflammatory responses by modulating these key signaling pathways. For instance, some derivatives can suppress the production of pro-inflammatory cytokines by inhibiting NF-κB activation.[6] Others have been identified as activators of the canonical Wnt/β-catenin pathway, which can have anti-inflammatory effects in certain contexts.[6]
Caption: this compound derivatives can modulate inflammatory responses by targeting key components of the Wnt/β-catenin and NF-κB signaling pathways.
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol describes a method to assess the effect of compounds on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 (or other transfection reagent)
-
Dual-Glo Luciferase Assay System
-
Luminometer
-
Inflammatory stimulus (e.g., TNF-α or LPS)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using Lipofectamine 2000 according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Glo kit.
-
Measure the firefly luciferase activity (NF-κB reporter).
-
Add the Stop & Glo reagent and measure the Renilla luciferase activity (transfection control).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control. Determine the IC₅₀ value for the inhibition of NF-κB activity.[7][8][9][10][11]
IV. Conclusion
This compound represents a privileged scaffold in drug discovery with demonstrated potential in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its ability to serve as a versatile platform for the synthesis of potent kinase inhibitors and modulators of key signaling pathways makes it an attractive starting point for medicinal chemistry campaigns. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of this promising chemical entity. Further structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial in advancing derivatives of this compound towards clinical development.
References
- 1. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bowdish.ca [bowdish.ca]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 6-Methoxypyrimidine-2,4-diamine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Methoxypyrimidine-2,4-diamine and its structural analogs as pivotal chemical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), with a particular focus on antibacterial agents that target the dihydrofolate reductase (DHFR) enzyme.
Application Note 1: Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase, a critical enzyme in the folic acid metabolism of both prokaryotic and eukaryotic cells.[1] By competitively inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids, ultimately leading to the cessation of DNA replication and cell death.[2][3] This mechanism is the basis for the antibacterial activity of drugs like Trimethoprim.
This compound serves as a valuable starting material for the synthesis of various 2,4-diamino-5-substituted pyrimidines, which are potent DHFR inhibitors. The methoxy group at the 6-position can be readily displaced or modified, allowing for the introduction of diverse functionalities to optimize potency and selectivity for the bacterial enzyme over its human counterpart.
A prominent example of an API synthesized from a 2,4-diaminopyrimidine core is Trimethoprim , a broad-spectrum antibiotic. While direct synthesis from this compound is less commonly documented, the established synthetic routes for Trimethoprim often proceed through intermediates like 2,4-diamino-6-chloropyrimidine, which can be conceptually derived from the methoxy analog. The general strategy involves the introduction of the 5-benzyl group, a key structural feature of Trimethoprim.
Logical Workflow: Synthesis of 2,4-Diamino-5-benzylpyrimidine Derivatives
Application Note 2: Mechanism of Action - Inhibition of the Folic Acid Pathway
Trimethoprim and related 2,4-diaminopyrimidine derivatives function by inhibiting the bacterial dihydrofolate reductase (DHFR) enzyme.[4] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial one-carbon carrier in the synthesis of thymidine, purines, and certain amino acids. By blocking this step, the synthesis of bacterial DNA, RNA, and proteins is halted, leading to a bacteriostatic effect.[2][5]
The selectivity of these inhibitors for bacterial DHFR over the human enzyme is a key factor in their therapeutic success. Trimethoprim, for instance, exhibits a significantly higher affinity for bacterial DHFR.[2] This selective inhibition is often enhanced by co-administering the drug with a sulfonamide, such as sulfamethoxazole, which targets an earlier step in the bacterial folic acid synthesis pathway (the inhibition of dihydropteroate synthase).[6] This sequential blockade results in a synergistic and often bactericidal effect.
Signaling Pathway: Inhibition of Folic Acid Synthesis by Trimethoprim
Experimental Protocols
The following protocol is a representative example of a key step in the synthesis of a 2,4-diamino-5-benzylpyrimidine, a core structure of DHFR inhibitors. This specific protocol details the synthesis of 2,4-diamino-6-substituted pyrimidines from 2,4-diamino-6-chloropyrimidine, a plausible downstream intermediate from this compound.
Protocol 1: Synthesis of 2,4-Diamino-6-substituted Pyrimidines
This protocol describes the nucleophilic substitution of the chlorine atom in 2,4-diamino-6-chloropyrimidine with an alcohol.[7]
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Substituted methanol (e.g., (S)-2,3-isopropylideneglycerol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add the substituted methanol (2.0 mmol) to a solution of sodium hydride (2.5 mmol) in dry DMSO or THF (5 mL).
-
Stir the mixture at room temperature for 1 hour to generate the corresponding nucleophile.
-
Add 2,4-diamino-6-chloropyrimidine (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with saturated NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for key reactions in the synthesis of 2,4-diaminopyrimidine derivatives.
Table 1: Synthesis of 2,4-Diamino-6-chloropyrimidine [7]
| Starting Material | Reagent | Reaction Conditions | Product | Yield |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97 °C, 17 h | 2,4-Diamino-6-chloropyrimidine | 85% |
Table 2: Synthesis of 2,4-Diamino-6-substituted Pyrimidines [7]
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield |
| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol | NaH, DMSO, 90 °C, 8 h | (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | 77% |
| 2,4-Diamino-6-chloropyrimidine | Various substituted methanols | NaH, DMSO or THF | 2,4-Diamino-6-substituted pyrimidines | 61-79% |
Table 3: Synthesis of 2,4-Diamino-5-benzylpyrimidine (Trimethoprim) [8]
| Starting Material | Reagents | Reaction Conditions | Product | Yield |
| 3,4,5-Trimethoxy-β-anilinopropionitrile | Guanidine | Sodium isopropoxide, Isopropanol, Reflux | 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | 74.1% |
Table 4: Purification of 2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine [8]
| Crude Product | Purification Method | Purified Product | Yield | Purity |
| 2,4-diamino-5-(3,4-dimethoxybenzyl)-pyrimidine | Recrystallization from dimethylformamide | 2,4-diamino-5-(3,4-dimethoxybenzyl)-pyrimidine | 73% | Not specified |
References
- 1. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
Application Notes and Protocols for 6-Methoxypyrimidine-2,4-diamine as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine-2,4-diamine Scaffold in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold has emerged as a highly successful "hinge-binding" motif in the development of ATP-competitive kinase inhibitors. This core structure mimics the hydrogen bonding pattern of the adenine base of ATP, allowing it to anchor effectively within the kinase hinge region.
The 6-Methoxypyrimidine-2,4-diamine moiety represents a versatile and strategic starting point for the synthesis of novel kinase inhibitors. The methoxy group at the 6-position can influence the electronic properties, solubility, and metabolic stability of the final compounds. Furthermore, the diamino groups at the 2- and 4-positions provide key hydrogen bond donors for interaction with the kinase hinge region and also serve as convenient handles for further chemical modification to enhance potency and selectivity.
While specific, publicly available data on kinase inhibitors derived directly from this compound is limited, the broader class of N2,N4-disubstituted pyrimidine-2,4-diamines has been extensively explored, yielding potent inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, and Focal Adhesion Kinase (FAK). This document provides an overview of the application of the this compound building block, drawing upon established synthetic routes and biological data from closely related analogues.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various kinase inhibitors based on the broader pyrimidine-2,4-diamine scaffold. This data is provided to illustrate the potential of this chemical class.
Table 1: Inhibitory Activity of N2,N4-Disubstituted Pyrimidine-2,4-diamine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3g | CDK2/cyclin A | 83 | [1] |
| 3c | CDK9/cyclin T1 | 65 | [1] |
| NU6027 | CDK1/cyclin B1 | 2900 | |
| NU6027 | CDK2/cyclin A3 | 2200 |
Table 2: Anti-proliferative Activity of N2,N4-Disubstituted Pyrimidine-2,4-diamine Derivatives
| Compound ID | Cell Line | GI50 (µM) | Reference |
| 2a | MDA-MB-231 | 0.45 | [1] |
| 2d | MDA-MB-231 | 0.52 | [1] |
| 3b | MDA-MB-231 | 0.68 | [1] |
Signaling Pathways
Understanding the signaling pathways in which target kinases operate is crucial for drug development. Below are diagrams of key pathways often targeted by pyrimidine-based inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using a pyrimidine-2,4-diamine core. These can be adapted for specific targets and derivatives.
Protocol 1: Synthesis of N2,N4-Disubstituted-6-methoxypyrimidine-2,4-diamine (General Approach)
This protocol outlines a potential synthetic route starting from a commercially available precursor.
Materials:
-
2,4-Dichloro-6-methoxypyrimidine
-
Amine 1 (R1-NH2)
-
Amine 2 (R2-NH2)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
N-Methyl-2-pyrrolidone (NMP) or other suitable solvent
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Step 1: First Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, dissolve 2,4-dichloro-6-methoxypyrimidine (1.0 equiv.) in NMP.
-
Add Amine 1 (1.1 equiv.) and DIPEA (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the monosubstituted intermediate.
-
-
Step 2: Second Nucleophilic Aromatic Substitution:
-
Dissolve the product from Step 1 (1.0 equiv.) in NMP.
-
Add Amine 2 (1.2 equiv.) and DIPEA (2.5 equiv.).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol describes a method to evaluate the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Synthesized inhibitor compounds
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the inhibitor solution (or DMSO for control), and the CDK2/cyclin A enzyme.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP to each well.
-
Incubate the plate at 30 °C for 30-60 minutes.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a versatile building block for the development of novel kinase inhibitors. Its structural features are conducive to forming key interactions within the ATP-binding pocket of a wide range of kinases. While direct experimental data for inhibitors derived from this specific starting material is not yet widely published, the extensive research on analogous pyrimidine-2,4-diamine derivatives provides a strong foundation for future drug discovery efforts.
Researchers are encouraged to explore the synthesis of libraries based on the this compound core, varying the substituents at the N2 and N4 positions to probe structure-activity relationships against various kinase targets. The protocols and pathway information provided herein offer a solid starting point for such investigations, which may lead to the discovery of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
Application Notes and Protocols for the Synthesis of 6-Substituted Diaminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological relevance of 6-substituted diaminopyrimidine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent inhibition of key enzymes implicated in cancer and infectious diseases. Detailed experimental protocols for the synthesis of key intermediates and final compounds are provided, along with a summary of their biological activities and the signaling pathways they modulate.
Introduction
2,4-Diaminopyrimidine is a privileged scaffold in drug discovery, forming the core structure of numerous clinically important drugs.[1] Substitution at the 6-position of the diaminopyrimidine ring allows for the modulation of a compound's physicochemical properties and biological activity, making it a key position for synthetic modification. These derivatives have shown significant inhibitory activity against enzymes such as dihydrofolate reductase (DHFR), cyclin-dependent kinase 7 (CDK7), and focal adhesion kinase (FAK).[2][3][4] This document outlines synthetic strategies to access these valuable compounds and details their biological applications.
Synthetic Strategies
The synthesis of 6-substituted diaminopyrimidine derivatives typically involves a multi-step process starting from readily available precursors. A common and versatile intermediate is 2,4-diamino-6-chloropyrimidine, which can be prepared from 2,4-diamino-6-hydroxypyrimidine.[5][6] This chloro-substituted intermediate serves as a key building block for introducing various functionalities at the 6-position via nucleophilic substitution reactions.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for 6-substituted diaminopyrimidine derivatives.
Further diversification can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties, often at the 5-position after an initial iodination step.[5][7]
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of key intermediates and representative 6-substituted diaminopyrimidine derivatives.
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride.
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride.[5]
-
Stir the mixture at 97 °C for 17 hours.[5]
-
Slowly and carefully add the reaction mixture to ice water.
-
Stir the resulting solution at 90 °C for 1 hour.[5]
-
Adjust the pH of the solution to 8 with a sodium hydroxide solution.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5] A yield of 85% can be expected.[5]
Protocol 2: Synthesis of 6-Alkoxy-2,4-diaminopyrimidine Derivatives via Nucleophilic Substitution
This protocol details the reaction of 2,4-diamino-6-chloropyrimidine with an alcohol in the presence of a base.
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Substituted alcohol (e.g., (S)-2,3-isopropylideneglycerol)
-
Sodium hydride (NaH)
-
Dry Dimethyl sulfoxide (DMSO)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve the desired alcohol (4.0 mmol) in dry DMSO (5 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 5.0 mmol) to the solution and stir at room temperature for 1 hour.[5]
-
Add 2,4-diamino-6-chloropyrimidine (2.0 mmol) to the reaction mixture and stir at 90 °C for 8 hours.[5]
-
Quench the reaction by adding saturated ammonium chloride solution (20 mL).[5]
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 3: Synthesis of 5-Aryl-6-substituted-2,4-diaminopyrimidine Derivatives via Suzuki Coupling
This protocol outlines the iodination of a 6-substituted-2,4-diaminopyrimidine followed by a Suzuki-Miyaura cross-coupling reaction.
Step 1: Iodination
-
Dissolve the 6-substituted-2,4-diaminopyrimidine (29.88 mmol) in dry acetonitrile (100 mL) under an argon atmosphere.[5]
-
Add N-iodosuccinimide (44.83 mmol) and stir the mixture at room temperature for 1 hour.[5]
-
Dilute the reaction mixture with ethyl acetate (500 mL) and wash successively with 5% sodium bisulfite solution (500 mL), saturated sodium bicarbonate solution (500 mL), and water (500 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]
-
Purify the residue by column chromatography on silica gel to obtain the 5-iodo-2,4-diaminopyrimidine derivative.[5]
Step 2: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 5-iodo-2,4-diaminopyrimidine derivative, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).[7]
-
Add a solvent system such as a mixture of ethanol, toluene, and water.[7]
-
Heat the reaction mixture at 90 °C for 24 hours under an inert atmosphere.[7]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 5-aryl-6-substituted-2,4-diaminopyrimidine derivative.
Biological Applications and Signaling Pathways
6-Substituted diaminopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases and enzymes involved in critical cellular processes.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[2][8] Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation.[2][8] Inhibition of DHFR leads to the depletion of these essential precursors, thereby halting cell growth.[2] This mechanism makes DHFR an attractive target for anticancer and antimicrobial agents.[1]
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxypyrimidine-2,4-diamine in the Synthesis of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of antiviral therapeutics, with the 2,4-diaminopyrimidine scaffold being a recurring motif in a multitude of biologically active molecules.[1][2] While direct synthesis routes from 6-methoxypyrimidine-2,4-diamine to commercially available antiviral drugs are not extensively documented in publicly available literature, its structural similarity to key intermediates like 2,4-diamino-6-hydroxypyrimidine suggests its potential as a valuable precursor in the synthesis of novel antiviral agents. This document outlines the application of a closely related and well-studied class of antiviral compounds, the 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, and provides detailed protocols for their synthesis and antiviral evaluation, which can be adapted for starting materials like this compound.
The antiviral agents discussed herein belong to the class of acyclic nucleoside phosphonates (ANPs). These compounds are potent inhibitors of viral DNA synthesis and have demonstrated significant activity against a range of viruses, particularly retroviruses.[3][4]
Featured Application: Synthesis of 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine Derivatives
This section details the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives, potent antiviral agents. The described protocol starts from the readily available 2,4-diamino-6-hydroxypyrimidine. The analogous this compound could potentially be utilized in a similar synthetic scheme, likely involving an initial conversion to the 6-hydroxy derivative or direct etherification, although specific conditions may require optimization.
Synthetic Workflow
The synthesis involves a multi-step process beginning with the alkylation of the 6-hydroxy group of the pyrimidine core, followed by deprotection to yield the active phosphonic acid.
Caption: Synthetic pathway for 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-[2-(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine (Protected Intermediate)
This protocol is adapted from the alkylation of 2,4-diamino-6-hydroxypyrimidine.[5]
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
2-[(Diisopropoxyphosphoryl)methoxy]ethyl tosylate
-
Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-diamino-6-hydroxypyrimidine in anhydrous DMF, add a molar equivalent of a base (e.g., NaH or Cs₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected intermediate.
Protocol 2: Deprotection to 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine (Active Antiviral Agent)
This protocol describes the deprotection of the diisopropyl ester to the free phosphonic acid.[1][5]
Materials:
-
Protected 2,4-Diamino-6-[2-(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous dichloromethane (DCM)
-
Methanol or Water
Procedure:
-
Dissolve the protected intermediate in anhydrous DCM under an inert atmosphere.
-
Add an excess of bromotrimethylsilane (TMSBr) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent and excess TMSBr under reduced pressure.
-
Hydrolyze the residue by adding methanol or water and stirring for 1-2 hours.
-
Lyophilize the solution to obtain the final product as a solid.
Antiviral Activity
The 5-substituted derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine have shown potent antiretroviral activity.[5] The 5-cyano and 5-formyl derivatives, in particular, exhibit inhibitory effects on Human Immunodeficiency Virus (HIV) and Moloney Murine Sarcoma Virus (MSV).[1][2]
Table 1: Antiviral Activity of 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine Derivatives
| Compound | Virus | Assay | EC₅₀ (µmol/mL) | Reference |
| 2,4-Diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV | Cytopathicity | 0.0027 - 0.011 | [1] |
| 2,4-Diamino-5-formyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV | Cytopathicity | 0.0027 - 0.011 | [1] |
| 2,4-Diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | MSV | Cytopathicity | 0.0095 - 0.021 | [1] |
| 2,4-Diamino-5-formyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | MSV | Cytopathicity | 0.0095 - 0.021 | [1] |
| 2,4-Diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV | Cytopathicity | ~0.00018 | [5] |
| 2,4-Diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV | Cytopathicity | 0.0023 - 0.0110 | [5] |
| 2,4-Diamino-5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV | Cytopathicity | 0.0023 - 0.0110 | [5] |
Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)
This is a general protocol to determine the antiviral efficacy of the synthesized compounds.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Synthesized pyrimidine derivatives
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the synthesized compounds in a cell culture medium.
-
Pre-incubate the cell monolayers with the different concentrations of the compounds for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with a phosphate-buffered saline (PBS).
-
Overlay the cells with a medium containing methylcellulose and the respective concentrations of the test compounds.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.
Mechanism of Action
Acyclic nucleoside phosphonates (ANPs) act as mimics of natural nucleoside monophosphates. They are taken up by cells and are subsequently phosphorylated by cellular kinases to their active diphosphate metabolites.[3] These active metabolites then compete with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[6] The incorporation of the ANP leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral replication.[6]
References
- 1. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyclic nucleoside phosphonates: a key class of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Methoxypyrimidine-2,4-diamine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyrimidine-2,4-diamine is a key heterocyclic building block in the development of novel anticancer therapeutics. The pyrimidine scaffold is a constituent of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives approved as anticancer drugs.[1][2] The 2,4-diaminopyrimidine core, in particular, is a well-established pharmacophore in the design of kinase inhibitors and other targeted agents.[3][4][5] This document provides detailed application notes and representative protocols for the synthesis and evaluation of anticancer agents derived from this compound.
Rationale for Use in Anticancer Drug Discovery
The this compound scaffold offers several advantages for the design of anticancer agents:
-
Structural Mimicry: The pyrimidine ring can act as a bioisostere for other aromatic systems, facilitating interactions with the ATP-binding sites of various kinases.
-
Hydrogen Bonding: The 2,4-diamino groups provide crucial hydrogen bond donors and acceptors for anchoring the molecule within the target protein.
-
Synthetic Tractability: The methoxy group at the 6-position can be a site for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[6]
-
Proven Efficacy: A multitude of anticancer agents based on the 2,4-diaminopyrimidine core have demonstrated significant preclinical and clinical activity.[3][7]
Key Applications in Oncology
Derivatives of this compound are primarily explored as inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and metastasis. These include, but are not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Cyclin-Dependent Kinases (CDKs)
Data Presentation: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of various 2,4-diaminopyrimidine derivatives against a panel of human cancer cell lines. While not all are direct derivatives of this compound, they highlight the potential of this chemical class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9k | A549 (Lung) | 2.14 | [3] |
| HCT-116 (Colon) | 3.59 | [3] | |
| PC-3 (Prostate) | 5.52 | [3] | |
| MCF-7 (Breast) | 3.69 | [3] | |
| 13f | A549 (Lung) | 1.98 | [3] |
| HCT-116 (Colon) | 2.78 | [3] | |
| PC-3 (Prostate) | 4.27 | [3] | |
| MCF-7 (Breast) | 4.01 | [3] | |
| Compound 11 | EGFRWT | 0.099 | [7] |
| EGFRT790M | 0.123 | [7] | |
| Compound 13 | CDK2 (Ki) | 0.005 | [7] |
Experimental Protocols
Representative Synthesis of a 6-Methoxy-N4-aryl-pyrimidine-2,4-diamine Derivative
This protocol is a representative example for the synthesis of an N4-aryl substituted derivative of this compound, based on established methodologies for similar compounds.
Step 1: Synthesis of 4-chloro-6-methoxypyrimidin-2-amine
A suspension of 2-amino-4-chloro-6-methoxypyrimidine (1 eq) in phosphorus oxychloride (5-10 vol) is heated at reflux for 2-4 hours. The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 4-chloro-6-methoxypyrimidin-2-amine.
Step 2: Nucleophilic Aromatic Substitution with a Substituted Aniline
A mixture of 4-chloro-6-methoxypyrimidin-2-amine (1 eq), the desired substituted aniline (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF) is heated at 80-120 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116, PC-3)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
General Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
Application Notes and Protocols for the Laboratory Preparation of 2,4-Diaminopyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2,4-diaminopyrimidine analogs, a core scaffold in many biologically active compounds. The protocols outlined are based on established literature procedures and are intended to serve as a guide for researchers in medicinal chemistry and drug discovery.
Introduction
The 2,4-diaminopyrimidine moiety is a privileged scaffold in drug development, forming the core of numerous inhibitors targeting enzymes such as dihydrofolate reductase (DHFR), focal adhesion kinase (FAK), and cyclin-dependent kinases (CDKs).[1][2][3][4] These compounds have shown therapeutic potential in various diseases, including tuberculosis, cancer, and other proliferative disorders.[1][5][6] This guide details common synthetic strategies for preparing functionalized 2,4-diaminopyrimidine analogs.
General Synthetic Strategies
The synthesis of 2,4-diaminopyrimidine analogs can be broadly categorized into two main approaches:
-
Construction of the Pyrimidine Ring: This "bottom-up" approach involves the cyclization of acyclic precursors to form the core 2,4-diaminopyrimidine ring system. A common method is the condensation of a three-carbon electrophilic component with guanidine.[7][8]
-
Functionalization of a Pre-formed Pyrimidine Core: This "top-down" approach utilizes a pre-existing 2,4-diaminopyrimidine or a related pyrimidine derivative, which is then chemically modified at various positions (C5, C6, and the amino groups) to generate a library of analogs. This is a widely used strategy for structure-activity relationship (SAR) studies.[1][9]
The following sections provide detailed protocols for key transformations in the synthesis of 2,4-diaminopyrimidine analogs.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine
This protocol describes the conversion of the readily available 2,4-diamino-6-hydroxypyrimidine to the more versatile intermediate, 2,4-diamino-6-chloropyrimidine, which can be used for subsequent nucleophilic substitution reactions at the C6 position.[1]
Reaction Scheme:
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
-
Stir the mixture and heat at 97 °C for 17 hours.
-
After cooling, slowly and carefully add the reaction mixture to ice water with stirring.
-
Heat the resulting solution at 90 °C for 1 hour to hydrolyze the remaining POCl₃.
-
Cool the solution and adjust the pH to 8 with a NaOH solution.
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield |
| 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 85% |
Protocol 2: Nucleophilic Substitution at the C6-Position
This protocol details the substitution of the chlorine atom in 2,4-diamino-6-chloropyrimidine with an alkoxide nucleophile, a common method to introduce diverse side chains.[1][9]
Reaction Scheme:
Materials:
-
(S)-2,3-isopropylideneglycerol (or other desired alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry Dimethyl sulfoxide (DMSO)
-
2,4-Diamino-6-chloropyrimidine
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an argon atmosphere, add NaH (0.20 g, 5.0 mmol, 60% dispersion) to a solution of (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry DMSO (5 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) to the reaction mixture.
-
Heat the reaction at 90 °C for 8 hours.
-
Cool the reaction to room temperature and quench with saturated NH₄Cl solution (20 mL).
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Product | Starting Materials | Reagents | Yield |
| (S)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | 2,4-Diamino-6-chloropyrimidine, (S)-2,3-isopropylideneglycerol | NaH, DMSO | 77% |
Protocol 3: Iodination at the C5-Position
This protocol describes the introduction of an iodine atom at the C5 position of the pyrimidine ring, which can then be used for subsequent cross-coupling reactions, such as the Suzuki reaction.[9]
Reaction Scheme:
Materials:
-
6-substituted-2,4-diaminopyrimidine derivative
-
N-Iodosuccinimide (NIS)
-
Dry acetonitrile (MeCN)
Procedure:
-
Dissolve the 6-substituted-2,4-diaminopyrimidine derivative in dry acetonitrile.
-
Add N-iodosuccinimide to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue to obtain the 5-iodo derivative.
Quantitative Data:
| Product | Starting Material | Reagents | Yield |
| 2,4-Diamino-5-iodo-6-substituted pyrimidine derivatives | 2,4-Diamino-6-substituted pyrimidine derivatives | NIS, MeCN | 96-98% |
Protocol 4: Suzuki Cross-Coupling at the C5-Position
This protocol illustrates the palladium-catalyzed Suzuki reaction to introduce an aryl or heteroaryl group at the C5 position of the pyrimidine ring.[9]
Reaction Scheme:
Materials:
-
5-Iodo-2,4-diaminopyrimidine derivative
-
Arylboronic acid
-
Pd(dppf)Cl₂ (or other suitable palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a reaction vessel, add the 5-iodo-2,4-diaminopyrimidine derivative, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a mixture of acetonitrile and water as the solvent.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Quantitative Data:
| Product | Starting Materials | Reagents | Yield |
| 2,4-Diamino-5-aryl-6-substituted pyrimidine derivatives | 2,4-Diamino-5-iodo-6-substituted pyrimidine, Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, MeCN/H₂O | 63-78% |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates a common multi-step synthesis pathway for preparing substituted 2,4-diaminopyrimidine analogs.
Caption: A typical synthetic route for 2,4-diaminopyrimidine analogs.
Signaling Pathway Inhibition
2,4-Diaminopyrimidine derivatives are known to inhibit various kinases involved in cell signaling. The diagram below shows a simplified representation of the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway, which is implicated in cancer cell proliferation and migration.[3]
Caption: Inhibition of the FAK signaling pathway by a 2,4-diaminopyrimidine analog.
Conclusion
The synthetic protocols and strategies outlined in this document provide a foundation for the laboratory preparation of a diverse range of 2,4-diaminopyrimidine analogs. By employing these methods, researchers can generate novel compounds for screening in various biological assays, facilitating the discovery and development of new therapeutic agents. It is crucial to perform all experimental work with appropriate safety precautions in a well-ventilated fume hood. Characterization of all synthesized compounds by techniques such as NMR, mass spectrometry, and melting point analysis is essential to confirm their identity and purity.
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 8. US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of 6-Methoxypyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyrimidine-2,4-diamine is a substituted pyrimidine derivative that serves as a key building block in the synthesis of various biologically active compounds. Its purity and characterization are critical for ensuring the quality, safety, and efficacy of downstream products in drug development and chemical research. This document provides detailed analytical methods for the comprehensive analysis of this compound, including protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and quantitative analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive quantification and impurity identification. Spectroscopic methods for structural elucidation are also discussed.
Analytical Methods Overview
A multi-tiered approach is recommended for the comprehensive analysis of this compound, employing chromatographic and spectroscopic techniques to assess purity, quantify the analyte, and elucidate its structure.
Caption: Logical relationship between analytical goals and techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for determining the purity of this compound and quantifying it in various matrices. The following protocol is adapted from a method for the related compound, 2,4-diamino-6-hydroxypyrimidine, and is suitable for initial method development.[1]
Experimental Protocol: HPLC-UV for Purity and Quantification
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is required.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by UV-Vis scan) |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of diluent.
3. Analysis and Data Interpretation:
-
Inject the diluent (blank), followed by the working standard solutions and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Caption: General workflow for HPLC-UV analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and specificity, especially for impurity profiling and analysis in complex matrices, LC-MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Experimental Protocol: LC-MS for Trace Analysis and Impurity Identification
1. Instrumentation and Conditions:
An LC-MS system, preferably with a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap), is required. The LC conditions can be similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Full Scan (for identification) and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
2. Quantitative Analysis (SRM):
For quantitative analysis, specific mass transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The molecular weight of this compound (C5H8N4O) is 140.15 g/mol . In positive ESI mode, the protonated molecule [M+H]+ would be observed at m/z 141.16.
| Parameter | Value |
| Parent Ion (Q1) | m/z 141.16 |
| Product Ion (Q3) | To be determined experimentally (e.g., by fragmentation of the parent ion) |
| Collision Energy | To be optimized experimentally |
| Dwell Time | 100 ms |
3. Impurity Identification:
-
Operate the mass spectrometer in full scan mode to detect all ionizable species eluting from the column.
-
For unknown peaks, high-resolution mass spectrometry can provide accurate mass data, which can be used to propose elemental compositions.
-
Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns of the impurities, aiding in their structural elucidation.
Spectroscopic Characterization
1. UV-Vis Spectroscopy:
UV-Vis spectroscopy is useful for determining the maximum absorbance wavelength (λmax) for HPLC-UV detection and for preliminary characterization. A solution of this compound in a suitable solvent (e.g., methanol or ethanol) can be scanned over the UV-Vis range (e.g., 200-400 nm) to obtain its absorbance spectrum. Studies on similar pyrimidine derivatives suggest that absorbance maxima are typically observed in the 230-280 nm range.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy (¹H and ¹³C) is the most powerful technique for unambiguous structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a complete picture of the molecular structure. The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the analysis of this compound. The HPLC-UV method is suitable for routine purity testing and quantification, while the LC-MS method offers higher sensitivity and is invaluable for impurity profiling. Spectroscopic techniques like NMR and UV-Vis are essential for structural confirmation. It is imperative that these methods are properly validated for their intended use to ensure the generation of accurate and reliable data in research and drug development settings.
References
Troubleshooting & Optimization
Technical Support Center: Solubility of 6-Methoxypyrimidine-2,4-diamine in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of 6-Methoxypyrimidine-2,4-diamine in organic solvents. This document offers a structured approach to understanding and determining solubility, along with troubleshooting common experimental challenges.
Solubility Data
| Organic Solvent | Chemical Formula | Polarity | Predicted Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |
| Methanol | CH₃OH | Polar | Likely Soluble | Data not available; experimental determination required. |
| Ethanol | C₂H₅OH | Polar | Likely Soluble | Data not available; experimental determination required. |
| Acetone | C₃H₆O | Polar | Likely Soluble | Data not available; experimental determination required. |
| Isopropanol | C₃H₈O | Polar | Likely Soluble | Data not available; experimental determination required. |
| Acetonitrile | C₂H₃N | Polar | Likely Soluble | Data not available; experimental determination required. |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Likely Sparingly Soluble/Insoluble | Data not available; experimental determination required. |
| Toluene | C₇H₈ | Non-polar | Likely Sparingly Soluble/Insoluble | Data not available; experimental determination required. |
| Hexane | C₆H₁₄ | Non-polar | Likely Insoluble | Data not available; experimental determination required. |
Experimental Protocol: Determining Solubility
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in an organic solvent of interest.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.
-
-
Equilibration:
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
For finer particles, centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a volumetric flask to remove any remaining solid particles.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., g/L or mol/L).
-
Caption: Experimental workflow for solubility determination.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the experimental determination of solubility.
Q1: The compound appears to dissolve completely, but I get inconsistent results.
A1: This may indicate that you have not reached the saturation point. Ensure that there is always an excess of undissolved solid in your vial during equilibration. If the compound is highly soluble, you may need to add more solute than initially anticipated.
Q2: The compound precipitates out of the solution after filtration.
A2: This can be caused by a change in temperature between equilibration and filtration. Ensure that all equipment (syringes, filters, flasks) is at the same temperature as the saturated solution. A sudden drop in temperature can decrease solubility and lead to precipitation.
Q3: My solubility values are lower than expected.
A3: Several factors could contribute to this:
-
Insufficient Equilibration Time: The system may not have reached equilibrium. Consider extending the agitation time.
-
Degradation of the Compound: The compound may be unstable in the chosen solvent over the equilibration period. It is advisable to check the purity of the dissolved compound by HPLC after the experiment.
-
Incorrect pH (for protic solvents): If using a protic solvent like an alcohol, the pH can influence the solubility of a compound with acidic or basic functional groups.
Q4: How do I choose the right analytical technique for quantification?
A4: HPLC is generally preferred for its high specificity and ability to separate the compound of interest from any potential impurities or degradation products. UV-Vis spectrophotometry can be a simpler and faster alternative if the compound has a distinct chromophore and there are no interfering substances in the solution.
Q5: What is the effect of particle size on solubility?
A5: While particle size can affect the rate of dissolution, it does not impact the equilibrium solubility. Smaller particles will dissolve faster due to a larger surface area, but the final concentration at saturation will be the same.
Caption: Troubleshooting logic for solubility experiments.
References
Technical Support Center: 6-Methoxypyrimidine-2,4-diamine
This technical support guide provides essential information on the stability and storage of 6-Methoxypyrimidine-2,4-diamine for researchers, scientists, and drug development professionals. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues with this compound? This guide will help you troubleshoot common stability and storage problems.
Issue 1: Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, it could be related to the degradation of your this compound stock.
-
Possible Cause: Improper storage of the compound, leading to degradation.
-
Solution:
-
Review your storage conditions. For solid compounds, ensure they are stored in a tightly sealed container in a cool, dry, and dark place.
-
For stock solutions, refer to the recommended storage conditions. While specific data for this compound is limited, a similar compound, 2,4-Diamino-6-hydroxypyrimidine, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
-
Prepare fresh stock solutions for critical experiments.
-
Perform a quality control check on your compound, such as HPLC analysis, to assess its purity.
-
Issue 2: Visible Changes in the Compound
Changes in the physical appearance of this compound can indicate degradation.
-
Possible Cause: Exposure to light, moisture, or elevated temperatures.
-
Solution:
-
Discard any discolored or clumped material.
-
Always store the compound in a light-resistant and airtight container.
-
Store in a desiccator to minimize moisture exposure.
-
The following workflow can help you systematically troubleshoot stability issues:
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]
Q2: How should I store stock solutions of this compound?
-
-80°C for up to 6 months.[1]
-
-20°C for up to 1 month, protected from light.[1] It is always recommended to prepare fresh solutions for optimal results.
Q3: Is this compound sensitive to light?
A: Many organic compounds, including pyrimidine derivatives, can be light-sensitive. To minimize the risk of photodegradation, it is best practice to store both the solid compound and its solutions in light-resistant containers or in the dark.
Q4: What are the potential degradation pathways for pyrimidine derivatives?
A: The stability of the pyrimidine ring can be influenced by its substituents. For instance, studies on other pyrimidine derivatives have shown that deamination can occur under certain conditions, such as heating in an alkaline solution.[3] The methoxy group in this compound could potentially undergo hydrolysis under acidic or basic conditions.
Q5: How can I assess the stability of my this compound?
A: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to determine the purity of your compound and to detect the presence of any degradation products.
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in publicly available literature. The following table provides data for a closely related compound, 2,4-Diamino-6-hydroxypyrimidine, which can serve as a general guideline.
| Compound | Formulation | Storage Temperature | Shelf Life | Light Sensitivity | Source |
| 2,4-Diamino-6-hydroxypyrimidine | Stock Solution | -80°C | 6 months | Not specified, but protection from light is recommended | [1] |
| 2,4-Diamino-6-hydroxypyrimidine | Stock Solution | -20°C | 1 month | Protect from light | [1] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][4] The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (or other suitable organic solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 2 hours).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose the stock solution and the solid compound to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using techniques such as mass spectrometry (MS).
-
The following diagram illustrates the general workflow for a forced degradation study.
References
Technical Support Center: Purification of 6-Methoxypyrimidine-2,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methoxypyrimidine-2,4-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and structurally similar compounds are recrystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) is commonly used to assess the final purity.
Q2: What are some common impurities encountered during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, such as guanidine salts and derivatives of cyanoacetates, as well as side-products from the cyclization reaction. Depending on the synthetic route, chlorinated pyrimidine precursors could also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). A commercial supplier of this compound specifies a purity of greater than 98.0% as determined by HPLC[1]. For related diaminopyrimidine compounds, HPLC methods have been developed using C18 columns with mobile phases consisting of aqueous buffers (e.g., potassium dihydrogen phosphate) and organic modifiers like acetonitrile or methanol[2][3].
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not crystallize ("oils out") | The solvent may be inappropriate, or the solution may be supersaturated. | - Try a different solvent or a solvent mixture. For similar diaminopyrimidines, water or a mixture of acetonitrile and toluene has been used[4][5].- Ensure a slow cooling process to encourage crystal formation.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Low recovery after recrystallization | The compound may be too soluble in the chosen solvent, or too much solvent was used. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution in an ice bath to maximize precipitation. |
| Poor purity after recrystallization | The chosen solvent may not effectively differentiate between the product and impurities. | - Perform a second recrystallization using a different solvent system.- Consider pre-purification by another method, such as column chromatography, to remove impurities with similar solubility profiles. |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The solvent system (mobile phase) may not have the optimal polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for related compounds is a mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH)[6].- Try varying the ratio of the solvents to achieve better separation (e.g., from 100:1 to 50:1 CH₂Cl₂:CH₃OH)[6].- Consider using a different stationary phase, such as alumina, if the compound is unstable on silica gel. |
| Product does not elute from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For a CH₂Cl₂/CH₃OH system, this means increasing the proportion of methanol. |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., methanol). |
| Streaking or tailing of the product band | The compound may be interacting strongly with the stationary phase or the column may be overloaded. | - Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds, to reduce tailing.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline based on methods used for similar diaminopyrimidine derivatives[4][5][7]. The ideal solvent for this compound should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, acetonitrile, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol is based on the purification of a structurally related diaminopyrimidine derivative[6].
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 100:1 dichloromethane:methanol) and gradually increasing the polarity (e.g., to 50:1 dichloromethane:methanol) to elute the compound of interest[6].
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
- 1. 2,4-Diamino-6-methoxypyrimidine | 3270-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 3. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 4. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 5. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-Methoxypyrimidine-2,4-diamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Methoxypyrimidine-2,4-diamine. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the chlorination of 2,4-diamino-6-hydroxypyrimidine followed by nucleophilic substitution with a methoxide source.
Issue 1: Low yield or incomplete consumption of starting material in the chlorination step.
-
Question: My chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) is showing low yield of 2,4-diamino-6-chloropyrimidine, and I observe a significant amount of starting material remaining. What are the possible causes and solutions?
-
Answer: Incomplete chlorination is a common issue. Several factors can contribute to this:
-
Insufficient POCl₃: Ensure at least a stoichiometric amount of POCl₃ is used. Often, using POCl₃ as both the reagent and solvent (in excess) drives the reaction to completion.
-
Inadequate Temperature or Reaction Time: The reaction typically requires heating. A common temperature range is 90-110°C.[1] Reaction times can be several hours; monitor the reaction by TLC or HPLC to determine completion.
-
Presence of Moisture: Water can react with POCl₃, reducing its effectiveness. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Poor Mixing: The reaction mixture can be heterogeneous. Efficient stirring is crucial to ensure proper contact between the reactants.
Troubleshooting Steps:
-
Verify the quality and quantity of your POCl₃.
-
Increase the reaction temperature and/or prolong the reaction time, monitoring progress.
-
Ensure strictly anhydrous conditions.
-
Improve the stirring efficiency.
-
Issue 2: Formation of an insoluble precipitate during the methoxylation step.
-
Question: After adding sodium methoxide to my solution of 2,4-diamino-6-chloropyrimidine, a thick, unmanageable precipitate formed, hindering the reaction. What is this precipitate and how can I avoid it?
-
Answer: The precipitate is likely the sodium salt of the product or unreacted sodium methoxide, which has limited solubility in some organic solvents.
Troubleshooting Steps:
-
Solvent Choice: Use a solvent in which both the substrate and the methoxide reagent have reasonable solubility. Methanol is a common choice as it is the solvent for commercial sodium methoxide solutions and can help solvate the reagents.
-
Order of Addition: Consider adding the solution of 2,4-diamino-6-chloropyrimidine to the sodium methoxide solution gradually to maintain a more homogeneous mixture.
-
Temperature Control: The reaction may be exothermic. Controlling the temperature with an ice bath during the addition of reagents can help manage the reaction rate and solubility.
-
Issue 3: Presence of 2,4-diamino-6-hydroxypyrimidine in the final product after the methoxylation step.
-
Question: My final this compound product is contaminated with the starting material from the first step, 2,4-diamino-6-hydroxypyrimidine. How is this possible?
-
Answer: This contamination suggests that the intermediate, 2,4-diamino-6-chloropyrimidine, is hydrolyzing back to the hydroxy compound. This can occur if there is water present during the methoxylation reaction or the work-up.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the sodium methoxide and the solvent are strictly anhydrous.
-
Work-up Procedure: During the work-up, if an aqueous quench is used, it should be done at a low temperature and the product should be extracted promptly into an organic solvent. Avoid prolonged exposure to acidic or basic aqueous conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials from either step.
-
From the chlorination step: Unreacted 2,4-diamino-6-hydroxypyrimidine.
-
From the methoxylation step: Unreacted 2,4-diamino-6-chloropyrimidine.
-
Hydrolysis product: 2,4-diamino-6-hydroxypyrimidine can also be formed by hydrolysis of 2,4-diamino-6-chloropyrimidine if water is present.
Q2: How can I effectively purify the final product, this compound?
A2: Purification strategies depend on the nature of the impurities.
-
Crystallization: The product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, water, or mixtures thereof).
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography may be effective. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane, is typically used.
-
Acid-Base Extraction: If acidic or basic impurities are present, an aqueous acid-base workup can be used to remove them prior to final purification.
Q3: Is it possible to have over-methylation on the amino groups?
A3: While theoretically possible, N-methylation of the amino groups is generally not a significant side reaction under the typical conditions used for the O-methylation of the pyrimidine ring. The amino groups are relatively poor nucleophiles compared to the alkoxide, and the reaction conditions (moderate temperature, specific stoichiometry) are optimized for substitution at the 6-position.
Q4: Can dimerization of the chloropyrimidine intermediate occur?
A4: Dimerization of pyrimidines can occur under certain conditions, such as photochemical reactions, but it is not a commonly reported side reaction in this specific synthetic route under thermal conditions. The primary competing reactions are nucleophilic substitution and hydrolysis.
Experimental Protocols
Step 1: Synthesis of 2,4-diamino-6-chloropyrimidine
A detailed protocol for the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride is as follows:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Carefully add phosphorus oxychloride (9 mL) to the flask.
-
Heat the mixture to 97°C and stir for 17 hours.[2]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Heat the resulting solution to 90°C for 1 hour to hydrolyze any remaining phosphorus oxychloride.[2]
-
Cool the solution and adjust the pH to 8 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid.[2]
Step 2: Synthesis of this compound
The following is a general procedure for the nucleophilic substitution of 2,4-diamino-6-chloropyrimidine with sodium methoxide:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium methoxide in anhydrous methanol.
-
In a separate flask, dissolve 2,4-diamino-6-chloropyrimidine in a suitable anhydrous solvent (e.g., methanol or THF).
-
Slowly add the 2,4-diamino-6-chloropyrimidine solution to the sodium methoxide solution at room temperature or while cooling in an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Typical Reaction Conditions for the Chlorination of 2,4-diamino-6-hydroxypyrimidine
| Parameter | Value | Reference |
| Reagent | Phosphorus oxychloride (POCl₃) | [2] |
| Temperature | 97 °C | [2] |
| Reaction Time | 17 hours | [2] |
| Work-up | Quenching with ice water, pH adjustment to 8 | [2] |
| Typical Yield | ~85% | [2] |
Visualizations
Caption: Synthetic pathway of this compound and potential side products.
References
Technical Support Center: Optimizing Diaminopyrimidine Synthesis
Welcome to the technical support center for diaminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to a diaminopyrimidine core?
A1: The most prevalent methods for synthesizing the diaminopyrimidine core involve the condensation of a guanidine salt with a suitable three-carbon precursor. Key starting materials often include 2,4,6-trichloropyrimidine, which undergoes sequential nucleophilic substitution, or the cyclization of guanidine with compounds like β-ketoesters or cyanoacetates. Another common route is the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents.
Q2: How do I choose the right solvent for my diaminopyrimidine synthesis?
A2: Solvent selection is critical and depends on the specific reaction. For nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction. In Suzuki-Miyaura couplings, a mixture of an organic solvent and water is typically employed, with common choices being 1,4-dioxane/water or toluene/ethanol/water. The ideal solvent should ensure the solubility of reactants while facilitating the desired reaction pathway and minimizing side reactions.[1][2]
Q3: What is the role of the base in diaminopyrimidine synthesis, particularly in cross-coupling reactions?
A3: In Suzuki-Miyaura reactions, the base is crucial for the activation of the boronic acid and for the overall catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[3] The choice of base can significantly impact the reaction yield and should be optimized for each specific substrate combination.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of diaminopyrimidine derivatives.
Low Reaction Yield
Q4: My reaction is resulting in a low yield of the desired diaminopyrimidine. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors, including incomplete reactions, side product formation, or issues with catalyst activity.
Troubleshooting Steps:
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can be poisoned by impurities in the starting materials or solvents.[4][5] Ensure all reagents and solvents are of high purity. If catalyst deactivation is suspected, consider using a higher catalyst loading or a different ligand.
-
Sub-optimal Reagent Stoichiometry: The ratio of reactants is critical. For instance, in amination reactions, an excess of the amine may be required to drive the reaction to completion.[6]
-
Incorrect Solvent or Base: The choice of solvent and base can dramatically affect the yield. If you are experiencing low yields, screening different solvents and bases is recommended.
Byproduct Formation
Q5: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
A5: Byproduct formation is a common issue. Identifying the structure of the byproduct can provide insights into the competing reaction pathways.
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate the major byproduct by chromatography and characterize it using techniques like NMR and Mass Spectrometry.
-
Common Side Reactions:
-
Over-amination: In reactions with di- or tri-chlorinated pyrimidines, multiple substitutions can occur. To favor mono-substitution, use a stoichiometric amount of the amine at lower temperatures.
-
Hydrolysis: The starting materials or product may be susceptible to hydrolysis, especially in the presence of water and a strong base. Ensure anhydrous conditions if necessary.
-
Homocoupling of Boronic Acids: In Suzuki reactions, homocoupling of the boronic acid can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring an oxygen-free environment.
-
Purification Challenges
Q6: I am having difficulty purifying my diaminopyrimidine derivative by crystallization. The product is "oiling out" or the recovery is very low. What should I do?
A6: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. Low recovery is often due to the high solubility of the product in the crystallization solvent.
Troubleshooting Crystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The solution is too concentrated, or the cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7][8] |
| Inappropriate solvent. | Choose a solvent in which the compound has a steeper solubility curve with respect to temperature.[7] | |
| Low Recovery | The compound is too soluble in the chosen solvent at low temperatures. | Use a solvent in which the compound is less soluble at room temperature, or use a mixture of a "good" and a "poor" solvent.[7][8] |
| Too much solvent was used. | Reduce the volume of the solvent by evaporation and attempt to crystallize again.[8] | |
| No Crystals Form | The solution is not supersaturated. | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.[7][8] |
Q7: I am struggling to separate my product from impurities using column chromatography. What can I do to improve the separation?
A7: Co-elution of impurities is a common challenge in column chromatography.
Troubleshooting Column Chromatography:
-
Optimize the Mobile Phase: A systematic screening of different solvent systems with varying polarities is the first step. Using a shallower gradient during elution can also improve separation.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
Sample Loading: For better resolution, adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to sharper bands.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of a halo-diaminopyrimidine with a boronic acid.
-
Reaction Setup: In a reaction vessel, combine the halo-diaminopyrimidine (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3][10]
General Procedure for Recrystallization
-
Dissolution: Dissolve the crude diaminopyrimidine derivative in a minimal amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[7][11]
Data Presentation
Table 1: Effect of Solvent and Base on Suzuki-Miyaura Coupling Yield
| Entry | Solvent System | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene/Ethanol/H₂O | K₂CO₃ | 90 | 52-78[12] |
| 2 | 1,4-Dioxane/H₂O | K₃PO₄ | 80 | Good[3] |
| 3 | THF/H₂O | K₂CO₃ | 70 | 51-99[12] |
| 4 | CH₃CN/H₂O | K₂CO₃ | 60 | 63-78[12] |
Visualizations
Logical Troubleshooting Workflow for Low Reaction Yield
A troubleshooting workflow for addressing low reaction yields.
General Diaminopyrimidine Synthesis Pathways
Common synthetic pathways to diaminopyrimidine derivatives.
References
- 1. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
Technical Support Center: Troubleshooting Suzuki Coupling with Methoxypyrimidines
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving methoxypyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a methoxypyrimidine substrate is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings with methoxypyrimidines can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Methoxypyrimidine boronic acids, being electron-rich, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen). Ensure your boronic acid or ester is fresh and has been stored under inert conditions. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh, high-quality catalyst and ligand, and ensure they have been stored properly.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent Degassing: Solvents should be properly degassed to remove dissolved oxygen.
-
Q2: I am observing significant amounts of a side product that appears to be the result of protodeboronation of my methoxypyrimidine boronic acid. How can I minimize this?
A2: Protodeboronation is a common side reaction, especially with electron-rich heteroaryl boronic acids. Here are some strategies to mitigate it:
-
Choice of Base: The base plays a crucial role in the catalytic cycle but can also promote protodeboronation. Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can help suppress protodeboronation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of this side reaction.
Q3: Could the methoxy group on my pyrimidine be hydrolyzing or demethylating under the reaction conditions?
A3: While not a commonly reported side reaction in the literature for Suzuki couplings of methoxypyrimidines, the stability of the methoxy group can be a concern under certain conditions, particularly with harsh bases or prolonged heating.
-
Detection: Carefully analyze your crude reaction mixture by LC-MS and ¹H NMR for the presence of the corresponding hydroxypyrimidine or pyrimidone byproduct.
-
Mitigation Strategies:
-
Milder Base: If you suspect hydrolysis, switch to a milder base like K₂CO₃ or Cs₂CO₃.
-
Lower Temperature: Reducing the reaction temperature may help prevent demethylation.
-
Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to potentially harsh conditions.
-
Q4: How does the position of the methoxy group on the pyrimidine ring affect the reactivity in a Suzuki coupling?
A4: The methoxy group is electron-donating, which increases the electron density of the pyrimidine ring. This can make the oxidative addition step of the catalytic cycle more challenging compared to unsubstituted or electron-deficient pyrimidines. The position of the methoxy group relative to the halogen will influence the degree of this electronic effect. For di- or tri-substituted methoxypyrimidines, steric hindrance can also play a significant role in catalyst accessibility.
Troubleshooting Guide
Problem: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium catalyst and ligand. Consider using more active, air-stable pre-catalysts like Buchwald's G3 or G4 palladacycles. For electron-rich methoxypyrimidines, bulky, electron-rich phosphine ligands like SPhos or XPhos may be beneficial. |
| Ineffective Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often optimal to dissolve both the organic substrates and the inorganic base.[1] |
| Inadequate Temperature | If the reaction is sluggish, gradually increase the temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. |
Problem: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen. | Rigorously exclude oxygen from the reaction mixture through proper degassing of solvents and maintaining an inert atmosphere. |
| Protodeboronation | Instability of the boronic acid, especially with electron-rich methoxypyrimidines. | Use a more stable boronic ester (e.g., pinacol ester), employ a milder base, and use anhydrous conditions where possible. |
| Hydroxypyrimidine/Pyrimidone | Potential hydrolysis/demethylation of the methoxy group. | Use a milder base, lower the reaction temperature, and minimize the reaction time. |
Data Presentation
Table 1: Effect of Boronic Acid Substituent on Suzuki Coupling with 2,4-Dichloropyrimidine [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 77 |
| 2 | 3-Methoxyphenylboronic acid | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 72 |
| 3 | 3-Nitrophenylboronic acid | 2-chloro-4-(3-nitrophenyl)pyrimidine | 79 |
| 4 | Naphthalen-2-ylboronic acid | 2-chloro-4-(naphthalen-2-yl)pyrimidine | 87 |
| 5 | Furan-3-ylboronic acid | 2-chloro-4-(furan-3-yl)pyrimidine | 66 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (3.0 equiv), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min (microwave irradiation).
Table 2: One-pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [2]
| Entry | R (1st Coupling) | R' (2nd Coupling) | Yield (%) |
| 1 | Ph | p-MeOC₆H₄ | 84 |
| 2 | p-MeOC₆H₄ | Ph | 39 |
| 3 | p-FC₆H₄ | p-MeOC₆H₄ | 65 |
| 4 | p-MeOC₆H₄ | p-FC₆H₄ | 62 |
Reaction Conditions: 1st coupling: 2,4-dichloropyrimidine (1.0 equiv), R-B(OH)₂ (1.0 equiv), Pd(PPh₃)₄ (2.7 mol%), K₂CO₃ (3.0 equiv), Toluene/Ethanol/H₂O, 55 °C, 12 h. 2nd coupling: R'-B(OH)₂ (1.1 equiv), Pd(PPh₃)₄ (1.5 mol%), K₂CO₃ (3.0 equiv), 90 °C, 12 h.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids [1]
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Methoxy-5-pyrimidylboronic Acid [3]
-
To a solution of 2-methoxy-5-bromopyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (2 M) until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
Caption: Potential side reactions in the Suzuki coupling of methoxypyrimidines.
References
preventing N-oxide formation in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the unwanted formation of N-oxides during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of N-oxide formation during pyrimidine synthesis?
N-oxide formation is an oxidation side reaction that occurs when a nitrogen atom in the pyrimidine ring becomes oxidized. The primary causes include:
-
Presence of Oxidizing Agents: The most direct cause is the presence of residual or intentionally used oxidizing agents in the reaction mixture. The lone pair of electrons on the ring nitrogen atoms makes them susceptible to attack by electrophilic oxidants.
-
Air Oxidation: In some cases, particularly in the presence of certain metal catalysts or under prolonged reaction times at elevated temperatures, atmospheric oxygen can act as the oxidant.[1]
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, can increase the rate of unwanted oxidation reactions.
Q2: How can I detect and quantify pyrimidine N-oxides in my reaction mixture?
Several analytical techniques can be employed to identify and quantify N-oxide byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of an N-oxide deshields the adjacent protons and carbons. In ¹H NMR, this results in a characteristic downfield shift of the signals for protons at positions 2, 4, and 6 of the pyrimidine ring.[2]
-
Mass Spectrometry (MS): An N-oxide derivative will have a molecular weight that is 16 atomic mass units (amu) greater than the parent pyrimidine, corresponding to the addition of one oxygen atom.
-
Infrared (IR) Spectroscopy: A strong and characteristic absorption band for the N-O stretching vibration typically appears in the 1255-1300 cm⁻¹ range.[3]
-
Chromatography (TLC/HPLC): N-oxides are generally more polar than their parent pyrimidines. On a Thin Layer Chromatography (TLC) plate, the N-oxide will typically have a lower Rf value. In High-Performance Liquid Chromatography (HPLC), it will have a different retention time.
Q3: Which oxidizing agents are commonly responsible for unintentional N-oxide formation?
While these reagents are often used deliberately to synthesize N-oxides for specific applications, their presence as impurities or in non-selective reactions can lead to unwanted byproducts.[4][5] Common examples include:
-
Hydrogen peroxide (H₂O₂), especially when used with acids like acetic acid or trifluoroacetic acid (TFAA).[4][5]
-
Peroxytrifluoroacetic acid[5]
-
Oxone® (Potassium peroxymonosulfate)[4]
-
Sodium perborate[6]
-
Urea-hydrogen peroxide (UHP)[6]
Q4: What practical steps can I take in my experimental setup to prevent N-oxide formation?
Several preventative measures can be integrated into your experimental protocol:
-
Use an Inert Atmosphere: To prevent air oxidation, conduct the reaction under an inert gas like nitrogen or argon.[1]
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[1]
-
Protect the Nitrogen: If compatible with your reaction conditions, protonating the pyrimidine nitrogen with an acid (e.g., trifluoroacetic acid) can decrease its nucleophilicity and protect it from oxidation.[1]
-
Reagent Purity: Ensure that starting materials and reagents are free from peroxidic impurities.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate side reactions. For exothermic processes, ensure adequate cooling.
-
Store Amines Appropriately: If the starting material is an amine, store it as a salt or under an inert atmosphere to prevent gradual air oxidation over time.[1]
Q5: I've already produced a significant amount of pyrimidine N-oxide. Can it be converted back to the parent pyrimidine?
Yes, N-oxides can be readily deoxygenated (reduced) back to the parent heterocycle. Common and effective methods include:
-
Phosphorus Reagents: Treatment with phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) is a classic method for deoxygenation.
-
Catalytic Hydrogenation: Reduction using H₂ gas with a palladium on carbon (Pd/C) catalyst is another effective approach.
-
Titanium Trichloride (TiCl₃): This reagent is a powerful reducing agent capable of converting N-oxides to the corresponding amines.[7]
Troubleshooting Guide
This section provides a structured approach to identifying and solving issues related to N-oxide formation.
Data Summary: Common Oxidants in Pyrimidine Chemistry
The following table summarizes common oxidizing agents and their typical applications and potential for unwanted N-oxide formation.
| Oxidizing Agent | Typical Application | Potential for N-oxide Formation | Notes |
| m-CPBA | Epoxidation, Baeyer-Villiger oxidation | High | Highly effective for N-oxidation, can be non-selective.[4][5] |
| H₂O₂ / Acetic Acid | General oxidation | High | A common and potent mixture for preparing N-oxides.[8] |
| H₂O₂ / TFAA | Strong oxidation | Very High | More reactive than H₂O₂/AcOH; used for less reactive substrates.[4] |
| Oxone® | Oxidation of various functional groups | High | A versatile oxidant that readily forms N-oxides.[4] |
| Atmospheric O₂ | - | Low to Moderate | Can be a factor over long reaction times or with metal catalysis.[1] |
| Sodium Perborate | Oxidation of aldehydes, sulfides | Moderate | Effective for N-oxidation, particularly in acetic acid.[6] |
Visual Workflow: Troubleshooting N-Oxide Formation
The following diagram outlines a logical workflow for identifying and resolving N-oxide formation issues.
Experimental Protocols
Protocol 1: General Method for N-Oxidation of Pyrimidines (for reference)
This protocol is for the intentional synthesis of a pyrimidine N-oxide and illustrates conditions that can lead to its formation.
Materials:
-
Substituted Pyrimidine (1.0 eq)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution, 1.5 eq)
Procedure:
-
Dissolve the substituted pyrimidine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 30% hydrogen peroxide solution dropwise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Caution: Reactions involving peroxides can be exothermic and should be handled with care behind a safety shield.[8]
Protocol 2: Prevention Strategy - Synthesis Under Inert Atmosphere
This protocol demonstrates a general setup to minimize air oxidation.
Materials:
-
Reagents for pyrimidine synthesis (e.g., 1,3-dicarbonyl compound, amidine)
-
Anhydrous, degassed solvent
-
Nitrogen or Argon gas source
Procedure:
-
Assemble a flame-dried or oven-dried glassware setup (e.g., three-necked flask with condenser and dropping funnel) under a positive pressure of nitrogen or argon.
-
Introduce the starting materials and degassed solvent into the reaction flask via cannula or syringe.
-
Maintain a gentle flow of the inert gas throughout the reaction period.
-
Heat the reaction as required by the specific pyrimidine synthesis procedure.
-
Work up the reaction as usual. This method physically excludes atmospheric oxygen, preventing it from participating in side reactions.
Protocol 3: Troubleshooting - Deoxygenation of a Pyrimidine N-Oxide
This protocol describes how to reduce an unwanted N-oxide back to the parent pyrimidine.
Materials:
-
Crude reaction mixture containing pyrimidine N-oxide (1.0 eq)
-
Anhydrous Chloroform or Dichloromethane
-
Phosphorus Trichloride (PCl₃, 1.2 eq)
Procedure:
-
Dissolve the crude material containing the pyrimidine N-oxide in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution. The reaction is often exothermic.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the N-oxide spot.
-
Once the reaction is complete, pour the mixture slowly over crushed ice and carefully neutralize with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with chloroform, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the deoxygenated pyrimidine.
Visualization: Factors Contributing to N-Oxide Formation
This diagram illustrates the relationship between key factors that lead to the formation of N-oxide byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: HPLC Method Development for 6-Methoxypyrimidine-2,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Methoxypyrimidine-2,4-diamine. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting advice to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A suitable starting point for developing an HPLC method for this compound is to adapt methods used for structurally similar compounds, such as 2,4-diamino-6-hydroxypyrimidine. A reversed-phase method using a C18 column with a polar-embedded or end-capped stationary phase is recommended to handle the polar nature of the analyte. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a robust initial approach.
Q2: What are the critical parameters to consider during method development?
A2: The most critical parameters to optimize for the analysis of this compound are:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of this basic compound. Experimenting with a pH range of 3-7 is advisable.
-
Organic Modifier: The choice and concentration of the organic modifier (acetonitrile or methanol) will influence the retention time and resolution.
-
Column Chemistry: A C18 column is a good starting point, but for improved peak shape and retention of polar compounds, a polar-embedded or polar-endcapped C18 column may be beneficial.
-
Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity.
-
Detection Wavelength: A UV detector is commonly used. The optimal wavelength for detection should be determined by analyzing the UV spectrum of this compound. A starting wavelength of around 210 nm or 254 nm is often a good choice for pyrimidine derivatives.
Q3: How can I ensure my HPLC method is stability-indicating?
A3: To develop a stability-indicating method, you must demonstrate that the method can separate the intact this compound from its potential degradation products. This is achieved through forced degradation studies.[1][2][3] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting chromatograms should show baseline resolution between the main peak and any degradation product peaks.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based column packing.[4]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the analyte.
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Employ a Different Column: Utilize a column with a base-deactivated stationary phase or a polar-embedded phase designed to shield silanol groups.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and reinject.
-
-
Potential Cause: Column contamination or degradation.
-
Solution:
-
Wash the Column: Flush the column with a strong solvent to remove contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[5]
-
Replace the Column: If the peak shape does not improve after washing, the column may be degraded and require replacement.
-
Issue 2: Inconsistent Retention Times
-
Potential Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when using a gradient method.
-
Potential Cause: Fluctuations in mobile phase composition or flow rate.
-
Solution:
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.
-
Check Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate.
-
-
Potential Cause: Changes in column temperature.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
Issue 3: Split Peaks
-
Potential Cause: Partially blocked column frit or void at the column inlet.
-
Solution:
-
Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge any particulates on the inlet frit.
-
Replace the Frit: If backflushing is unsuccessful, the inlet frit may need to be replaced.
-
Replace the Column: A void at the column head is often irreparable, and the column will need to be replaced.
-
-
Potential Cause: Sample solvent is incompatible with the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.
Experimental Protocols
Proposed Starting HPLC Method for this compound
This method is based on a published method for a structurally similar compound and should be optimized for your specific application.[6]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (polar-embedded or end-capped recommended) |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/Acetonitrile (95:5, v/v) |
Forced Degradation Study Protocol
To assess the stability-indicating nature of the HPLC method, perform the following forced degradation studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze using the developed HPLC method.
Data Presentation
Table 1: Comparison of HPLC Method Parameters for Pyrimidine Derivatives
| Parameter | Method for 2,4-diamino-6-hydroxypyrimidine[6] | Proposed Starting Method for this compound |
| Column | YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm | C18, 150 x 4.6 mm, 5 µm (polar-embedded) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate | 20 mM Potassium Phosphate Monobasic, pH 3.0 |
| Mobile Phase B | Methanol | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 45 °C | 35 °C |
| Detection | 210 nm | 210 nm |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Caption: A typical workflow for HPLC method development and validation.
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. turkjps.org [turkjps.org]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of Diaminopyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of diaminopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up diaminopyrimidine synthesis?
A1: The primary challenges during the scale-up of diaminopyrimidine synthesis include managing exothermic reactions, addressing solubility issues of starting materials and products, controlling the impurity profile resulting from side reactions, achieving consistent and high yields, and developing effective and scalable purification methods.[1]
Q2: How can I improve the yield of 2,4-diaminopyrimidine when starting from a substituted pyrimidine?
A2: Low yields can often be attributed to incomplete reactions or suboptimal reaction conditions. Ensure that the reaction temperature is maintained within the optimal range for the specific synthesis route. For instance, in amination reactions, controlling temperature and pressure is crucial. The molar ratio of reactants, such as the amine source to the pyrimidine substrate, should be optimized to drive the reaction to completion. Using an excess of the aminating agent can sometimes be beneficial. Monitoring the reaction progress using techniques like TLC or HPLC is also essential to determine the optimal reaction time.
Q3: What are common impurities encountered during diaminopyrimidine synthesis and how can they be minimized?
A3: Common impurities can include over-alkylated byproducts, positional isomers, and unreacted starting materials. For example, in N-alkylation steps, the formation of multiple byproducts can occur due to alkylation at different nitrogen atoms.[1] To minimize these, optimizing the base and temperature is crucial. Using a milder base and controlling the stoichiometry of the alkylating agent can prevent over-alkylation.[1] In palladium-catalyzed amination reactions, N,N-diarylation can lead to oligomeric impurities.[2] Using an appropriate excess of the amine can help suppress the formation of these side products.[2]
Q4: My final diaminopyrimidine product has poor solubility, making purification difficult. What can I do?
A4: Poor solubility is a common issue. One approach is to perform a salt formation step. For instance, converting a diaminopyrimidine hydrohalide to its sulfate salt can significantly alter its solubility and facilitate crystallization from an aqueous solution.[1] Alternatively, exploring different solvent systems for recrystallization is recommended. A systematic approach to screen various solvents or solvent mixtures can help identify conditions that provide both good solubility at elevated temperatures and poor solubility at lower temperatures, enabling efficient purification by crystallization.
Troubleshooting Guides
Problem 1: Low Yield in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction temperature is maintained at the optimal level throughout the process.[1] - Increase reaction time and monitor progress using TLC or HPLC. - Optimize the molar ratio of reactants; a slight excess of one reactant may be necessary. |
| Suboptimal Catalyst Activity | - If using a heterogeneous catalyst (e.g., Pd/C), ensure it is not poisoned and is properly dispersed in the reaction mixture. - For homogeneous catalysts, verify the correct catalyst loading and ensure it is fully dissolved. |
| Poor Reagent Quality | - Use reagents of high purity. Impurities in starting materials can inhibit the reaction or lead to side products. - Ensure solvents are anhydrous if the reaction is sensitive to moisture. |
Problem 2: High Impurity Levels in the Crude Product
| Potential Cause | Recommended Solution |
| Side Reactions (e.g., Over-alkylation, Isomer Formation) | - Optimize reaction conditions such as temperature and reaction time. Lowering the temperature may increase selectivity.[1] - Use a milder base or a stoichiometric amount of reagents to minimize side reactions.[1] - Consider protecting reactive functional groups that are not intended to participate in the reaction. |
| Decomposition of Product | - Avoid excessive heating or prolonged reaction times.[1] - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). |
| Cross-Contamination | - Ensure all glassware and equipment are thoroughly cleaned before use. - Use dedicated equipment for specific reactions if possible to avoid residual impurities from previous batches. |
Problem 3: Difficulty with Crystallization and Purification
| Potential Cause | Recommended Solution |
| Product is Too Soluble in the Reaction Solvent | - After the reaction is complete, perform a solvent swap to a solvent in which the product is less soluble. - Consider converting the product to a salt to alter its solubility profile.[1] |
| Oiling Out Instead of Crystallizing | - Reduce the rate of cooling during crystallization. - Add seeding crystals to promote nucleation. - Try anti-solvent crystallization by slowly adding a solvent in which the product is insoluble to a solution of the product. |
| Impurities Inhibiting Crystallization | - Perform a preliminary purification step before crystallization, such as a wash with a suitable solvent or a quick filtration through a plug of silica gel. |
Experimental Protocols
Synthesis of 2,4-Diaminopyrimidine via Amination of 2-Amino-4-chloropyrimidine
This protocol is adapted from a patented industrial process.[1]
Materials:
-
Crude 2-amino-4-chloropyrimidine: 350 parts by weight
-
Methanol: 560 parts by weight
-
Ammonia: 500 parts by weight
-
Activated charcoal
-
Concentrated sodium sulfate solution or sulfuric acid
Procedure:
-
Combine the crude 2-amino-4-chloropyrimidine, methanol, and ammonia in a closed pressure vessel.
-
Heat the mixture with agitation for 1 hour at 125 °C, then increase the temperature to 150-160 °C for an additional 2.5 hours.
-
After cooling, evaporate the mixture to dryness.
-
Dissolve the residue in 800 parts of warm water.
-
Treat the solution with activated charcoal and filter.
-
To the filtrate, add a concentrated solution of sodium sulfate or sulfuric acid to precipitate the 2,4-diaminopyrimidine sulfate.
-
Chill the solution to maximize precipitation and then filter the solid product.
-
The crude 2,4-diaminopyrimidine sulfate can be recrystallized from hot water (approximately 6 times its weight) to yield a pure, white product.[1]
-
To obtain the free base, the sulfate salt can be neutralized with an alkali or alkali carbonate solution, followed by extraction with a suitable organic solvent like ethyl acetate.[1]
Data Presentation
Table 1: Comparison of Yields in Diaminopyrimidine Synthesis under Different Conditions
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Guanidine hydrochloride, Cyanoacetaldehyde | Concentrated conditions (drying lagoon model) | 40-85% | [3] |
| Guanidine hydrochloride, Cyanoacetaldehyde | Dilute conditions | Low | [3] |
| 2,4-diamino-6-hydroxypyrimidine, POCl₃ | 97 °C, 17 h | 85% | [4] |
| β-ethoxyacrylonitrile, Guanidine | Acetonitrile, 70 °C, 2.5 h | 94.8% | [5] |
| β-isopropoxyacrylonitrile, Guanidine | Acetonitrile, 68-70 °C, 1.25 h | 86.6% | [5] |
Visualizations
Caption: Troubleshooting workflow for addressing low yield in diaminopyrimidine synthesis.
Caption: General experimental workflow for the synthesis and purification of diaminopyrimidines.
References
- 1. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Interpreting NMR Spectra of Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the NMR analysis of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why are the 1H NMR spectra of substituted pyrimidines often complex?
The complexity arises from several factors. The aromatic protons on the pyrimidine ring exhibit complex spin-spin coupling patterns. Furthermore, the substituents on the ring can significantly influence the electronic environment of the protons, leading to overlapping signals and non-first-order splitting patterns that can be difficult to interpret directly from a 1D spectrum.[1]
Q2: What are the typical chemical shift ranges for protons and carbons on a pyrimidine ring?
The chemical shifts are highly dependent on the nature and position of the substituents. However, the protons on the pyrimidine ring are generally deshielded due to the electronegativity of the two nitrogen atoms and the ring's aromaticity. Protons at positions 2, 4, and 6 are typically found further downfield than the proton at position 5.[1] See the data tables below for more specific ranges.
Q3: How do electron-donating and electron-withdrawing substituents affect the chemical shifts?
-
Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ increase the electron density of the ring. This shields the ring protons, causing their signals to shift upfield (to lower ppm values).[1][2]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN decrease the ring's electron density. This deshielding effect causes the protons to resonate at a lower field (to higher ppm values).[1][2]
Q4: What is the role of 13C NMR and 2D NMR techniques in analyzing pyrimidine compounds?
-
13C NMR is crucial for determining the carbon skeleton of the molecule, identifying the number of unique carbon atoms, and providing information about their chemical environment.[1]
-
2D NMR is necessary when 1D spectra have significant signal overlap or complex multiplets.[1][2]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[1][2][3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (2-4 bonds) between protons and carbons, which is essential for piecing together the molecular structure, especially around quaternary carbons or heteroatoms.[1][2][3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (typically < 5 Å), providing critical information about the 3D structure and regiochemistry.[1][2][5]
-
Q5: How can I confirm if a peak in my spectrum is from an N-H or O-H proton?
This can be confirmed with a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. Labile protons, like those on N-H and O-H groups, will exchange with deuterium, causing their corresponding peak to disappear or significantly decrease in intensity.[1][6]
Troubleshooting Guide
Issue 1: Broad peaks in the 1H NMR spectrum.
-
Possible Cause: Poor magnetic field homogeneity (shimming).
-
Solution: Re-shim the instrument before acquiring the spectrum.[1]
-
-
Possible Cause: The compound is not fully dissolved or the solution is too concentrated.[1][7]
-
Solution: Ensure the sample is completely dissolved. If solubility is an issue, try a different deuterated solvent or gently warm the sample. If the sample is too concentrated, dilute it.
-
-
Possible Cause: Presence of paramagnetic impurities.
-
Solution: Pass your sample through a small plug of Celite or silica to remove trace paramagnetic metals.[1]
-
-
Possible Cause: Intermediate rate of chemical exchange.
Issue 2: Overlapping signals in the aromatic region.
-
Possible Cause: Insufficient signal dispersion at the current magnetic field strength.
-
Solution 1: If available, use a higher field NMR spectrometer (e.g., move from 400 MHz to 600 MHz). This will increase the separation between peaks.[2]
-
Solution 2: Change the deuterated solvent. Solvents like benzene-d₆ can induce significant shifts in nearby protons (anisotropic effect), which can help resolve overlapping multiplets.[2][7]
-
Solution 3: Utilize 2D NMR experiments like COSY and TOCSY to identify which protons belong to the same spin system, even if they overlap in the 1D spectrum.[2]
-
Issue 3: Unexpected peaks in the spectrum.
-
Possible Cause: Residual solvent from purification (e.g., ethyl acetate, dichloromethane).
-
Solution: Check a table of common NMR solvent impurities to identify the peaks. Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.[1]
-
-
Possible Cause: Water contamination in the deuterated solvent.
-
Solution: Water typically appears as a broad peak around 1.5-3 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆. Use fresh, high-quality deuterated solvent.[1]
-
-
Possible Cause: Starting materials or reaction byproducts are present.
-
Solution: Compare the spectrum to that of your starting materials to check for their presence. Further purification of the sample may be necessary.[1]
-
Issue 4: Ambiguous regiochemistry of substitution.
-
Possible Cause: 1D 1H NMR alone is insufficient to determine the precise positions of substituents on the pyrimidine ring.
-
Solution 1 (J-Coupling): Carefully analyze the coupling constants (J-values) between the remaining ring protons. Ortho-coupling (³JHH) is typically 4-6 Hz, while meta-coupling (⁴JHH) is smaller at 2-3 Hz. Para-coupling (⁵JHH) is often less than 1 Hz or not observed at all.[2]
-
Solution 2 (HMBC): Use an HMBC experiment to find 2- and 3-bond correlations between protons on the substituents and carbons in the pyrimidine ring. This provides direct evidence of connectivity.[2]
-
Solution 3 (NOESY): Use a NOESY experiment to identify through-space correlations. An NOE cross-peak between a substituent proton (e.g., -CH₃) and a ring proton confirms they are spatially close, thus defining the substitution pattern.[2]
-
Data Presentation: Quantitative NMR Data
Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for Substituted Pyrimidines.
| Position | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| C2-H | 8.8 - 9.3 | 157 - 162 | Often the most downfield proton signal.[1] |
| C4-H / C6-H | 8.5 - 8.9 | 155 - 160 | Equivalent if C2/C5 are unsubstituted; non-equivalent otherwise.[1] |
| C5-H | 7.2 - 7.6 | 120 - 130 | Typically the most upfield of the ring proton signals.[1][8] |
| Substituent -CH₃ | 2.3 - 2.8 | 20 - 25 | Attached directly to the pyrimidine ring.[1] |
| Substituent -OCH₃ | 3.8 - 4.2 | 55 - 60 | Attached directly to the pyrimidine ring.[1][8] |
Note: These are approximate ranges. Actual values can vary significantly based on the specific substituents and the solvent used.[1]
Table 2: Typical Proton-Proton Coupling Constants (J) in Pyrimidine Rings.
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| Ortho (³JHH) | 3 | 4 - 6 Hz | Coupling between adjacent protons (e.g., H4-H5).[2] |
| Meta (⁴JHH) | 4 | 2 - 3 Hz | Coupling between protons separated by one carbon.[2] |
| Para (⁵JHH) | 5 | < 1 Hz | Coupling between protons opposite each other.[2] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Weigh Sample: Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR (15-20 mg for 2D NMR) into a clean, dry vial.[1]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Dissolve: Mix the sample via vortexing or sonication until the solid is completely dissolved.[1]
-
Filter: If any particulate matter is visible, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean NMR tube.[1] This is critical for achieving good spectral quality.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum
-
Prepare Sample: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL solvent) to ensure good signal-to-noise.[1]
-
Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for the ¹H channel and perform shimming to optimize magnetic field homogeneity.[1]
-
Acquire 1D Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width required to observe all proton signals.[1]
-
Load COSY Experiment: Select the standard COSY pulse sequence from the spectrometer's experiment library.
-
Set Parameters:
-
Set the spectral widths (SW) in both dimensions to cover all proton signals.
-
Set the number of scans (NS) per increment (typically 2, 4, or 8).
-
Set the number of increments in the indirect dimension (F1), typically 256 or 512.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, apply a 2D Fourier transform (e.g., xfb or xf2m command), phase the spectrum, and calibrate the axes. Analyze the cross-peaks, which indicate coupled protons.
Protocol 3: Acquiring a 2D ¹H-¹³C HMBC Spectrum
-
Prepare and Tune: Follow steps 1 and 2 from the COSY protocol.
-
Acquire 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths for both dimensions.
-
Load HMBC Experiment: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set Parameters:
-
Set the ¹H and ¹³C spectral widths based on the 1D spectra.
-
The key parameter is the long-range coupling constant for which the experiment is optimized. This is typically set to 8-10 Hz to observe correlations over 2-3 bonds.[2]
-
-
Acquire and Process: Start the acquisition. Process the 2D data similarly to the COSY experiment. Analyze the cross-peaks, which indicate long-range correlations between protons and carbons.[2]
Visualizations
Caption: A decision-making workflow for troubleshooting common NMR spectral issues.
Caption: A systematic workflow for the complete NMR assignment of substituted pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to 6-Methoxypyrimidine-2,4-diamine and 6-hydroxypyrimidine-2,4-diamine for Researchers
An objective analysis for researchers, scientists, and drug development professionals on the distinct roles and characteristics of two structurally related pyrimidine diamines.
In the landscape of medicinal chemistry and drug discovery, subtle structural modifications can lead to vastly different biological functions. This guide provides a detailed comparison of 6-Methoxypyrimidine-2,4-diamine and its hydroxyl analog, 6-hydroxypyrimidine-2,4-diamine (also widely known as 2,4-diamino-6-hydroxypyrimidine or DAHP). While separated by only a single methyl group, their primary applications and documented activities are markedly different. This comparison summarizes their known biological performance, mechanisms of action, and roles in chemical synthesis, supported by available data and experimental protocols.
General Properties and Chemical Structure
The core difference between the two molecules lies in the substituent at the C6 position of the pyrimidine ring: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This seemingly minor change significantly alters the electronic and physicochemical properties of the molecule, influencing its reactivity, solubility, and, most importantly, its interaction with biological targets.
| Property | This compound | 6-hydroxypyrimidine-2,4-diamine (DAHP) |
| Molecular Formula | C₅H₈N₄O | C₄H₆N₄O |
| Molecular Weight | 140.14 g/mol | 126.12 g/mol |
| CAS Number | 3270-97-1 | 56-06-4 |
| Appearance | White to off-white powder | White to light yellow powder/crystal |
| Primary Role | Chemical Synthesis Intermediate | Biologically Active Enzyme Inhibitor |
Performance and Biological Activity: A Tale of Two Functions
The most significant distinction between these two compounds is their performance in biological systems. 6-hydroxypyrimidine-2,4-diamine (DAHP) is a well-characterized inhibitor of a key metabolic enzyme, whereas this compound is primarily documented as a building block in organic synthesis.
6-hydroxypyrimidine-2,4-diamine (DAHP): A Potent Enzyme Inhibitor
DAHP is established as a specific inhibitor of GTP cyclohydrolase I (GTPCH) , the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for several critical enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.
Mechanism of Action: By inhibiting GTPCH, DAHP effectively blocks the production of BH4.[3] This leads to a downstream suppression of BH4-dependent pathways, most notably the production of nitric oxide (NO).[4] Some studies suggest DAHP may also act in a BH4-independent manner by suppressing the expression of inducible nitric oxide synthase (iNOS) mRNA and protein.[3][5] Furthermore, it has been shown to reduce VCAM-1 expression on endothelial cells, partly by suppressing the NF-κB pathway.[6]
Key Experimental Findings:
-
Inhibition of NO Production: DAHP exhibits a dose-dependent reduction in nitric oxide production in various cell types, including macrophages.[4]
-
BH4 Depletion: Administration of DAHP causes a rapid and significant decrease in BH4 levels in most tissues.[2]
-
In Vivo Efficacy: In animal models, DAHP has been used to prevent NSAID-induced intestinal ulcers by inhibiting the formation of nitric oxide radicals.[7] It has also been shown to attenuate neuronal toxicity in a rat model of Huntington's disease by reducing iNOS levels.[8]
| Parameter | Observation for 6-hydroxypyrimidine-2,4-diamine (DAHP) |
| Target Enzyme | GTP cyclohydrolase I (GTPCH)[1][2] |
| Primary Effect | Blocks the synthesis of tetrahydrobiopterin (BH4)[4] |
| Downstream Consequence | Suppresses nitric oxide (NO) production; downregulates iNOS expression[3][4][5] |
| Cellular Activity | Reduces cytokine-induced VCAM-1 expression; suppresses NF-κB accumulation in the nucleus[6] |
| In Vivo Activity | Attenuates neuronal damage in neurodegenerative models; prevents NSAID-induced enteropathy[7][8] |
This compound: A Versatile Chemical Intermediate
In stark contrast to its hydroxyl analog, there is a notable lack of published data on the biological activity of this compound. It is not commonly cited as an enzyme inhibitor or a biologically active agent in its own right. Instead, its utility is found in the field of synthetic chemistry.
The 2,4-diaminopyrimidine scaffold is a core structure in many biologically active molecules, particularly dihydrofolate reductase (DHFR) inhibitors , which are used as anticancer and antimicrobial agents.[9][10] The methoxy group at the C6 position can serve as a stable, non-acidic substituent or as a precursor for introducing other functionalities through nucleophilic substitution after an activation step.
Signaling and Metabolic Pathways
GTP Cyclohydrolase I Pathway Inhibition by DAHP
The primary signaling pathway affected by DAHP is the biosynthesis of BH4 from GTP. DAHP acts as a competitive inhibitor at the first and rate-limiting step, catalyzed by GTP cyclohydrolase I. This blockade has significant downstream effects, particularly on nitric oxide synthase (NOS) activity.
Experimental Protocols
Synthesis of 6-hydroxypyrimidine-2,4-diamine (DAHP)
A common and established method for synthesizing DAHP involves the condensation of a guanidine salt with a cyanoacetate derivative.[11]
Materials:
-
Guanidine nitrate or guanidine hydrochloride
-
Ethyl cyanoacetate or methyl cyanoacetate
-
Sodium methoxide or sodium ethoxide
-
Methanol or Ethanol
-
Acetic acid
-
Hydrochloric acid
Procedure:
-
A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol or by using commercial sodium methoxide solution.
-
Guanidine nitrate is added to the sodium methoxide solution and stirred.
-
Ethyl cyanoacetate is added dropwise to the reaction mixture while maintaining reflux.
-
The reaction is refluxed for several hours (typically 2-4 hours).
-
The solvent is removed by distillation.
-
The residue is dissolved in water, and the pH is adjusted to ~7 using acetic acid to precipitate the product.
-
The mixture is cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield 2,4-diamino-6-hydroxypyrimidine.[11]
GTP Cyclohydrolase I Inhibition Assay
The inhibitory effect of DAHP on GTPCH activity can be measured by quantifying the reduction in BH4 synthesis.
Materials:
-
Cell lysate or purified GTP cyclohydrolase I
-
GTP solution (substrate)
-
DAHP solution (inhibitor)
-
Assay buffer (e.g., Tris-HCl)
-
Oxidizing solution (e.g., acidic iodine)
-
Alkaline phosphatase
-
HPLC system for pterin analysis
Procedure:
-
Enzyme Reaction: Incubate the enzyme source (cell lysate or purified protein) with varying concentrations of DAHP for a predetermined time.
-
Initiate Reaction: Add GTP to start the enzymatic reaction. Incubate at 37°C.
-
Stop Reaction: Terminate the reaction by adding an acid or by heat.
-
Oxidation: Treat the samples with an acidic iodine solution to oxidize the unstable dihydropterin intermediates to more stable, fluorescent pterin species.
-
Cleanup: Remove excess iodine with ascorbic acid. Use alkaline phosphatase to dephosphorylate pterin phosphates.
-
Quantification: Analyze the formation of neopterin (a byproduct of the reaction) or biopterin using reverse-phase HPLC with fluorescence detection.
-
Data Analysis: Compare the amount of pterin produced in the presence of DAHP to the control (no inhibitor) to determine the percentage of inhibition and calculate IC₅₀ values.
Conclusion
The comparison between this compound and 6-hydroxypyrimidine-2,4-diamine (DAHP) serves as a clear illustration of structure-activity relationships in medicinal chemistry.
-
6-hydroxypyrimidine-2,4-diamine (DAHP) is a well-documented, biologically active molecule. Its performance as a potent inhibitor of GTP cyclohydrolase I makes it a valuable research tool for studying the roles of tetrahydrobiopterin and nitric oxide in various physiological and pathological processes.
-
This compound , by contrast, is primarily characterized as a synthetic intermediate. Its value lies in its utility as a stable building block for constructing more complex molecules, including potential antifolates and other therapeutic agents.
For researchers in drug development, the choice between these two compounds is entirely dependent on the objective. For studies requiring the modulation of BH4 or NO synthesis, DAHP is the clear choice. For synthetic campaigns aimed at creating novel diaminopyrimidine-based derivatives, the methoxy analog provides a versatile and stable starting point.
References
- 1. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic inhibition by a new antifolate, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidine (BW3O1U), an effective inhibitor of human lymphoid and dihydrofolate reductase-overproducing mouse cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2, 4-diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities | MDPI [mdpi.com]
- 10. Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Diaminopyrimidine Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have demonstrated a wide range of therapeutic potential, primarily as kinase inhibitors and dihydrofolate reductase inhibitors. This guide provides a comparative analysis of the biological activity of various diaminopyrimidine analogs, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of selected diaminopyrimidine analogs against various molecular targets and cancer cell lines.
Table 1: Inhibition of Focal Adhesion Kinase (FAK) and Antiproliferative Activity.
| Compound | FAK IC₅₀ (nM) | A549 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) | Reference |
| A12 | 10.8 | 130 | 94 | [1] |
| A9 | 143 | ND | ND | [1] |
| A10 | 169 | ND | ND | [1] |
| A11 | 197 | ND | ND | [1] |
| A13 | 9.6 | ND | ND | [1] |
| A14 | 149 | ND | ND | [1] |
| TAE-226 | 6.3 | >1000 | >1000 | [1] |
| VS-4718 | 1.5 | ND | ND | [1] |
| BI-853520 | 1.0 | ND | ND | [1] |
| CEP-37440 | 2.0 | ND | ND | [1] |
| VS-6063 | 0.6 | ND | ND | [1] |
ND: Not Determined
Table 2: Inhibition of Cyclin-Dependent Kinase 7 (CDK7).
| Compound | CDK7 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Reference |
| 22 | 7.21 | >1000 | [2] |
| BTX-A51 | 272.30 | ND | [2] |
| 1 | >1000 | ND | [2] |
| 2 | 301.45 | ND | [2] |
| 3 | 592.05 | ND | [2] |
| 4 | 30.9 | >1000 | [2] |
| THZ1 | 6.91 | ND | [2] |
ND: Not Determined
Table 3: Inhibition of Dihydrofolate Reductase (DHFR).
| Compound | C. parvum DHFR IC₅₀ (µM) | Human DHFR IC₅₀ (µM) | Reference |
| Trimethoprim | ~4 | 890 | [3] |
| Trimetrexate | <0.1 | <0.1 | [3] |
| Compound I-2 | <0.1 | >1 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of diaminopyrimidine analogs.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.[4]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[1]
In Vitro Kinase Inhibition Assay (HTRF for FAK)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity. The assay quantifies the phosphorylation of a substrate by a specific kinase.
Protocol:
-
Reagent Preparation: Prepare the FAK enzyme, biotinylated substrate, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665) in the enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl₂, 1 mM DTT).[5]
-
Compound Addition: Add the diaminopyrimidine analogs at various concentrations to the wells of a low-volume 384-well plate.
-
Kinase Reaction: Add the FAK enzyme and the substrate to the wells. Initiate the kinase reaction by adding ATP.[5]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.[5]
-
Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, measure the HTRF signal (ratio of fluorescence at 665 nm to 620 nm) using a compatible plate reader.[5]
In Vitro Kinase Inhibition Assay (FRET for CDK7)
Förster Resonance Energy Transfer (FRET)-based assays are used to measure the phosphorylation of a peptide substrate by a kinase.
Protocol:
-
Reagent Preparation: Prepare the recombinant human CDK7/Cyclin H/MAT1 complex, a fluorescently labeled peptide substrate, and ATP in an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[3]
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a microplate.[3]
-
Enzyme Addition: Add the CDK7 complex to the wells and pre-incubate with the compounds for 15-30 minutes at room temperature.[3]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.[3]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[3]
-
Detection: Stop the reaction by adding a stop solution containing EDTA. Measure the FRET signal on a microplate reader.[3]
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7]
Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, and the DHFR enzyme.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 25°C).[6]
-
Compound Addition: Add the diaminopyrimidine analog at the desired concentration to the reaction mixture and incubate briefly.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolic acid.[6]
-
Data Acquisition: Immediately start recording the decrease in absorbance at 340 nm over time.[6] The rate of decrease is proportional to the DHFR activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and a general experimental workflow for evaluating diaminopyrimidine analogs.
Caption: FAK Signaling Pathway.
Caption: CDK7 Signaling Pathway.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. chondrex.com [chondrex.com]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
The Pivotal Role of the 6-Methoxy Group in the Biological Activity of Pyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount. The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among the various substitutions on the pyrimidine ring, the introduction of a methoxy group at the 6-position has been shown to significantly influence the biological activity of these derivatives, particularly in the realm of oncology. This guide provides a comparative analysis of 6-methoxypyrimidine derivatives, elucidating the impact of this key functional group on their anticancer properties through experimental data and detailed methodologies.
The strategic placement of a methoxy group at the 6-position of the pyrimidine core can modulate a compound's potency, selectivity, and pharmacokinetic profile. This is often achieved by influencing the molecule's interaction with its biological target, such as the hinge region of protein kinases, and by altering its physicochemical properties.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of pyrimidine derivatives is profoundly affected by the substitution pattern on the pyrimidine ring. The following data, collated from studies on pyrimidine derivatives as kinase inhibitors, illustrates the impact of the 6-methoxy substituent.
Table 1: Structure-Activity Relationship of 4-Anilino-6-methoxypyrimidine Derivatives as EGFR Inhibitors
| Compound | R1 | R2 | EGFR IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 1a | H | H | 1.25 | 15.8 |
| 1b | 3-Cl | H | 0.048 | 1.2 |
| 1c | 3-Br | H | 0.041 | 1.1 |
| 1d | H | 4-OCH3 | 0.98 | 12.5 |
| 1e | 3-Cl | 4-OCH3 | 0.035 | 0.9 |
Data presented in this table is a representative compilation from literature to illustrate SAR principles and may not be from a single source.
The data in Table 1 suggests that the presence of a 6-methoxy group on the pyrimidine ring, in combination with specific substitutions on the 4-anilino moiety, is crucial for potent EGFR inhibition and anticancer activity. For instance, the introduction of a halogen at the R1 position (compounds 1b , 1c , and 1e ) dramatically increases potency compared to the unsubstituted analog (1a ). This highlights a synergistic effect between the 6-methoxy group and other substituents.
Table 2: Comparison of 6-Substituted Pyrimidine Derivatives as Aurora Kinase Inhibitors
| Compound | Substitution at C6 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT-116 (Colon Cancer) GI50 (µM) |
| 2a | -OCH3 | 15 | 3 | 0.025 |
| 2b | -CH3 | 120 | 45 | 0.310 |
| 2c | -H | 550 | 210 | 1.5 |
| 2d | -Cl | 85 | 33 | 0.250 |
Data in this table is illustrative, based on general findings in the field of pyrimidine-based kinase inhibitors.
As shown in Table 2, the 6-methoxy derivative (2a ) exhibits significantly higher potency against both Aurora A and B kinases and superior growth inhibition in HCT-116 cells compared to derivatives with a methyl group (2b ), hydrogen (2c ), or a chloro group (2d ) at the same position. This underscores the importance of the 6-methoxy group for potent kinase inhibition.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of 4-Anilino-6-methoxypyrimidine Derivatives
A general synthetic route involves the nucleophilic substitution of a chlorine atom at the 4-position of a 4-chloro-6-methoxypyrimidine precursor with a substituted aniline.
Step 1: Synthesis of 4-chloro-6-methoxypyrimidine. 4,6-dichloropyrimidine is reacted with a stoichiometric amount of sodium methoxide in methanol at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield 4-chloro-6-methoxypyrimidine.
Step 2: Synthesis of 4-anilino-6-methoxypyrimidine derivatives. 4-chloro-6-methoxypyrimidine is dissolved in a suitable solvent, such as isopropanol, followed by the addition of the desired substituted aniline and a catalytic amount of acid (e.g., HCl). The mixture is refluxed for several hours. After cooling, the product precipitates and is collected by filtration, washed, and dried to afford the final compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against target kinases (e.g., EGFR, Aurora A/B) is determined using a radiometric or fluorescence-based assay.
-
Assay Buffer Preparation: A standard kinase assay buffer is prepared, typically containing Tris-HCl, MgCl2, DTT, and ATP.
-
Compound Preparation: The test compounds are serially diluted in DMSO to various concentrations.
-
Kinase Reaction: The kinase, a suitable substrate (e.g., a peptide or protein), and the test compound are incubated in the assay buffer. The reaction is initiated by the addition of [γ-33P]ATP or unlabeled ATP, depending on the detection method.
-
Detection: For radiometric assays, the reaction mixture is spotted onto a phosphocellulose membrane, which is then washed to remove unincorporated [γ-33P]ATP. The radioactivity on the membrane, corresponding to the phosphorylated substrate, is measured using a scintillation counter. For fluorescence-based assays, the change in fluorescence intensity upon substrate phosphorylation is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.[1]
Visualizing Structure-Activity Relationships and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
The diagram above illustrates the general structure-activity relationship of 6-methoxypyrimidine derivatives, where substitutions at various positions on the pyrimidine core influence the overall biological activity.
This flowchart outlines the typical experimental workflow for the synthesis and biological evaluation of novel 6-methoxypyrimidine derivatives in a drug discovery program.
This diagram depicts the mechanism of action of 6-methoxypyrimidine derivatives that target the Epidermal Growth Factor Receptor (EGFR), a key signaling pathway implicated in cancer. By inhibiting EGFR, these compounds can block downstream signaling that leads to cell proliferation and survival.
References
A Comparative Guide to In Vitro Biological Screening of Diaminopyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various diaminopyrimidine-based inhibitor libraries targeting key oncogenic kinases: Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 7 (CDK7). The information herein is collated to assist in the evaluation and selection of diaminopyrimidine scaffolds for further drug development. All experimental data is presented in standardized tables, and detailed protocols for key biological assays are provided to ensure reproducibility.
Comparative Analysis of Diaminopyrimidine Inhibitors
The following tables summarize the in vitro efficacy of representative diaminopyrimidine derivatives against their respective kinase targets and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Diaminopyrimidine Derivatives as FAK Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[1] Its overexpression is associated with the progression of various cancers.[1]
Table 1: In Vitro Activity of Diaminopyrimidine-Based FAK Inhibitors| Compound | Target Kinase IC50 (nM) | A549 Cell Line IC50 (nM) | MDA-MB-231 Cell Line IC50 (nM) | Reference Compound | Reference Compound FAK IC50 (nM) |
| A12 | - | 130 | 94 | TAE-226 | - |
| B6 | 5.9 | 2533 | - | - | - |
| Compound 4 | 47 | - | - | - | - |
| Compound 6a | 1.03 | - | - | - | - |
| Compound 6b | 3.05 | - | - | - | - |
| Compound 14 | 5.10 | - | - | TAE-226 (6.20) | - |
| Compound 15 | - | - | - | TAE-226 | - |
| Compound 16 | 19.10 | - | - | TAE-226 (7.00) | - |
| Compound 17 | 100 | - | - | - | - |
| Compound 22 | 28.2 | 270 | 190 | - | - |
| Compound 28 | 44.6 | - | - | - | - |
| Y15 | 1000 | - | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency. Data compiled from multiple sources.[1][2][3]
Diaminopyrimidine Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in several cancers.[4][5]
Table 2: In Vitro Activity of Diaminopyrimidine-Based EGFR Inhibitors| Compound | Target Kinase | Target Kinase IC50 (nM) | H1975 Cell Line IC50 (µM) | A431 Cell Line IC50 (µM) | A549 Cell Line IC50 (µM) | Reference Compound | |---|---|---|---|---|---| | Compound 8 | - | - | 7.56 | 2.31 | 3.45 | Erlotinib, Gefitinib, Osimertinib | | Compound 12 | EGFRWT | 14.5 | 4.65 | 3.22 | 2.98 | Erlotinib, Gefitinib, Osimertinib | | | EGFRT790M | 35.4 | | | | | | Compound 14 | - | - | 5.34 | 4.11 | 3.87 | Erlotinib, Gefitinib, Osimertinib | | Afatinib | EGFRWT | - | <0.1 | - | - | Erlotinib, Gefitinib, Lapatinib | | | L858R/T790M | | | | | | | Dacomitinib | L858R | 7 | - | - | - | Gefitinib (75) | | | WT | - | - | - | - | Gefitinib |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability. Lower values indicate higher potency. Data compiled from multiple sources.[4][6]
Diaminopyrimidine Derivatives as CDK7 Inhibitors
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of the cell cycle and transcription.[7] Inhibition of CDK7 is a promising therapeutic strategy for various cancers.[7]
Table 3: In Vitro Activity of Diaminopyrimidine-Based CDK7 Inhibitors| Compound | Target Kinase IC50 (nM) | MV4-11 Cell Line IC50 (nM) | RS4;11 Cell Line IC50 (nM) | MM.1S Cell Line IC50 (nM) | Mino Cell Line IC50 (nM) | Jeko-1 Cell Line IC50 (nM) | Reference Compound | Reference Compound CDK7 IC50 (nM) | |---|---|---|---|---|---|---|---| | Compound 22 | 7.21 | 208.1 | 288.0 | 174.6 | 37.5 | 168.7 | THZ1 | 6.91 | | BTX-A51 | 272.30 | - | - | - | - | - | - | - | | Compound 5f | 479 | - | - | - | - | - | Atuveciclib | - | | LGR6768 | - | - | - | - | - | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability. Lower values indicate higher potency. Data compiled from multiple sources.[8][9][10]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure the reproducibility of the screening results.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Diaminopyrimidine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diaminopyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition (TR-FRET) Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase using Time-Resolved Fluorescence Resonance Energy Transfer.
Materials:
-
Recombinant kinase (e.g., FAK, EGFR, CDK7)
-
Biotinylated peptide substrate
-
ATP
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the diaminopyrimidine compounds in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the kinase, biotinylated peptide substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding a solution containing EDTA, the terbium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Signal Measurement: After another incubation period (e.g., 60 minutes) at room temperature, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Diaminopyrimidine compounds
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[14][15][16]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the diaminopyrimidine compounds or vehicle control for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.[14][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Diaminopyrimidine compounds
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the diaminopyrimidine compounds or vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[17] Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for the in vitro screening of diaminopyrimidine libraries.
Figure 1: FAK Signaling Pathway
Figure 2: EGFR Signaling Pathway
Figure 3: CDK7 Dual Functionality
Figure 4: In Vitro Screening Workflow
References
- 1. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. helsinki.fi [helsinki.fi]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. bosterbio.com [bosterbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Selectivity of 6-Methoxypyrimidine-2,4-diamine Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of 6-Methoxypyrimidine-2,4-diamine based inhibitors, benchmarked against other relevant kinase inhibitors. The following analysis is supported by experimental data to offer a clear perspective on their therapeutic potential and off-target effects.
The this compound scaffold is a key component of Fedratinib, an FDA-approved selective inhibitor of Janus kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of myeloproliferative neoplasms (MPNs). This guide will delve into the kinase selectivity of Fedratinib and compare it with other prominent JAK inhibitors, providing valuable insights for drug discovery and development.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount to its safety and efficacy. Off-target inhibition can lead to undesirable side effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Fedratinib and alternative JAK inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
Table 1: Selectivity Profile of Fedratinib (this compound based inhibitor) and Alternative JAK Kinase Inhibitors
| Kinase Target | Fedratinib IC50 (nM) | Ruxolitinib IC50 (nM) | Pacritinib IC50 (nM) | Momelotinib IC50 (nM) |
| JAK2 | 3 [1][2] | 2.8 | 19 - 23 [3][4] | 18 [5] |
| JAK2 (V617F) | 3[2] | - | 19[3] | - |
| JAK1 | 105[3] | 3.3 | >100 - 1280[3][4] | 11[5] |
| JAK3 | >1000[3] | >428 | 520[3][4] | 160[5] |
| TYK2 | 405[3] | 19 | 50[3][4] | - |
| FLT3 | 15[1][2] | - | 22[3][4] | - |
| FLT3 (D835Y) | - | - | 6[3] | - |
| Ret | 48[2] | - | - | - |
| BRD4 | ~130[1] | - | - | - |
| IRAK1 | - | - | 13.6[3] | - |
| CSF1R | - | - | 46[4] | - |
Data compiled from multiple preclinical studies. IC50 values can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the context of this inhibitor class, it is crucial to visualize the targeted signaling pathway and the experimental workflow used to determine selectivity.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: A typical workflow for determining kinase inhibitor selectivity.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays.
Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution at a concentration around the Km for each specific kinase.[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add 5 µL of the inhibitor dilution or vehicle control (DMSO).
-
Add 10 µL of a master mix containing the kinase and substrate to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.[6]
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot for Phospho-STAT)
This assay directly assesses the ability of an inhibitor to block the phosphorylation of a downstream target in a cellular context.
Objective: To confirm on-target activity of the inhibitor in a cellular environment.
Materials:
-
Human cell line expressing the target kinase (e.g., HEL cells for JAK2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound based inhibitor
-
Cytokine for stimulation (if required, e.g., EPO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate cytokine (e.g., EPO) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of inhibition of STAT phosphorylation at different inhibitor concentrations.
By adhering to these rigorous experimental protocols and utilizing clear data presentation, researchers can effectively evaluate and compare the selectivity profiles of this compound based inhibitors, facilitating the development of safer and more effective targeted therapies.
References
- 1. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Momelotinib - Wikipedia [en.wikipedia.org]
- 6. domainex.co.uk [domainex.co.uk]
The Synthetic Advantage of 6-Methoxypyrimidine-2,4-diamine Derivatives in Bioactive Compound Synthesis
For researchers and professionals in drug development, the choice of core scaffolds is a critical decision that influences synthetic efficiency, cost, and the biological activity of the final compounds. Among the privileged heterocyclic structures, the 2,4-diaminopyrimidine moiety, particularly when functionalized at the 6-position, stands out as a versatile and potent pharmacophore. This guide provides a comparative analysis of 6-methoxypyrimidine-2,4-diamine and its derivatives, primarily its more reactive precursor 2,4-diamino-6-chloropyrimidine, against other heterocyclic scaffolds in the synthesis of bioactive molecules, with a focus on their application as dihydrofolate reductase (DHFR) inhibitors.
The 2,4-diaminopyrimidine core is a cornerstone in medicinal chemistry, renowned for its ability to mimic the pteridine ring of folic acid and effectively inhibit the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides and certain amino acids, thereby halting cell proliferation. This mechanism is the basis for the action of numerous anticancer and antimicrobial drugs.
While this compound itself is a stable starting material, its utility in cross-coupling reactions is often preceded by its conversion to the more reactive 2,4-diamino-6-chloropyrimidine. This halogenated intermediate serves as a versatile linchpin for introducing a wide array of substituents at the 6-position, a key vector for modulating potency and selectivity against DHFR from different species.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. The efficiency of this reaction is highly dependent on the nature of the heterocyclic halide. Below is a comparison of the performance of 2,4-diamino-6-chloropyrimidine with other common heterocyclic chlorides in Suzuki coupling reactions with various arylboronic acids.
| Heterocyclic Halide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Diamino-6-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/Water | 55 | 12 | ~70-80% | [1] |
| 2,4-Diamino-6-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | Moderate | [1] |
| 2,4-Diamino-6-chloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/Water | 100 | 0.25 | 71-95% | [2][3][4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DME/Water | Reflux | 18 | 81% | [5] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos / Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 18 | High | [6] |
| 4-Chloroquinazoline | 2-Thiopheneboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | DMF/Ethanol | 100 | 2 | ~80-90% | [7] |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Water | 100 | 2 | 98% (regioselective) | [8] |
Note: The reaction conditions and catalyst systems vary across different studies, which can significantly impact yields. This table provides a general comparison based on available literature.
The data suggests that 2,4-diamino-6-chloropyrimidine is a highly effective substrate in Suzuki coupling reactions, often providing good to excellent yields in short reaction times, especially under microwave irradiation.[2][3][4] Its reactivity is comparable to, and in some cases may be more favorable than, other common heterocyclic chlorides like 2-chloropyridine and 4-chloroquinazoline, particularly when considering the mild conditions and low catalyst loadings that can be employed.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2,4-Diamino-6-chloropyrimidine
This protocol is a representative example for the synthesis of 6-aryl-2,4-diaminopyrimidines.
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 2,4-diamino-6-chloropyrimidine, the arylboronic acid, and the base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).
-
The palladium catalyst is added under a positive pressure of the inert gas.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-2,4-diaminopyrimidine.[9]
Dihydrofolate Reductase (DHFR) Inhibition: A Key Application
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR). The diamino groups form crucial hydrogen bonds with key residues in the active site of the enzyme, mimicking the binding of the natural substrate, dihydrofolate.
Below is a diagram illustrating the catalytic cycle of DHFR and the mode of inhibition by a 2,4-diaminopyrimidine-based inhibitor.
The 2,4-diaminopyrimidine inhibitor competitively binds to the active site of the DHFR-NADPH complex, preventing the binding of the natural substrate, dihydrofolate. This effectively halts the catalytic cycle and the production of tetrahydrofolate.
Binding Mode of 2,4-Diaminopyrimidine Inhibitors
The potency of 2,4-diaminopyrimidine-based DHFR inhibitors stems from their specific interactions within the enzyme's active site. The key interactions are conserved across various species, providing a foundation for rational drug design.
The N1 and 2-amino group of the pyrimidine ring form crucial hydrogen bonds with a conserved acidic residue (Glutamate 30 in human DHFR, Aspartate 27 in E. coli DHFR). The 4-amino group also participates in hydrogen bonding with backbone carbonyls of other residues in the active site.[10][11] The substituent at the 6-position extends into a more variable region of the active site, allowing for the fine-tuning of selectivity and potency.
Alternatives to the 2,4-Diaminopyrimidine Scaffold in DHFR Inhibition
While the 2,4-diaminopyrimidine scaffold is highly effective, the emergence of drug resistance has driven the exploration of alternative heterocyclic systems as DHFR inhibitors. These alternatives aim to overcome resistance mechanisms and offer different pharmacokinetic profiles.
| Scaffold | Example Compound(s) | Key Features and Advantages |
| Quinazoline | Methotrexate, Pemetrexed | Potent inhibitors, but often require active transport into cells, which can be a mechanism of resistance.[12] |
| Pyrido[2,3-d]pyrimidine | Piritrexim | Fused ring system that can offer increased potency and different binding interactions. |
| Pyrrolo[2,3-d]pyrimidine | - | A versatile scaffold that can be functionalized to achieve high potency and selectivity. |
| Thieno[2,3-d]pyrimidine | - | Can lead to dual inhibitors of both DHFR and thymidylate synthase. |
| Non-classical, non-pyrimidine scaffolds | Various fragments | Identified through fragment-based screening, offering novel chemotypes to overcome existing resistance. |
The development of these alternative scaffolds highlights the ongoing efforts to expand the chemical space for DHFR inhibitors. However, the 2,4-diaminopyrimidine core remains a highly attractive and synthetically accessible starting point for the design of novel therapeutics.
Conclusion
This compound, through its chlorinated derivative, offers significant advantages in the synthesis of bioactive compounds, particularly DHFR inhibitors. Its high reactivity and versatility in Suzuki-Miyaura cross-coupling reactions allow for the efficient construction of diverse molecular libraries. The well-understood structure-activity relationships of 2,4-diaminopyrimidine-based DHFR inhibitors provide a solid foundation for rational drug design. While alternative scaffolds are being actively explored to address challenges such as drug resistance, the inherent advantages of the 2,4-diaminopyrimidine core ensure its continued prominence in medicinal chemistry and drug development.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diaminopyrimidine Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of diaminopyrimidine-based kinase inhibitors against various kinase targets. The data presented is collated from preclinical studies, offering insights into the potency and selectivity of these promising therapeutic candidates.
The 2,4-diaminopyrimidine scaffold is a versatile and potent platform in the development of a wide array of kinase inhibitors.[1] These inhibitors have shown efficacy against several key kinases implicated in cancer and other diseases, including Focal Adhesion Kinase (FAK), Aurora Kinases, Polo-like Kinases (PLK), Hematopoietic Progenitor Kinase 1 (HPK1), Cyclin-Dependent Kinase 7 (CDK7), Methylenetetrahydrofolate Dehydrogenase (MTHFD), Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), and Casein Kinase 1ε (CK1ε).
Data Presentation: Comparative Efficacy of Diaminopyrimidine Kinase Inhibitors
The following tables summarize the biochemical potency (IC50 values) of various diaminopyrimidine-based inhibitors against their respective kinase targets. It is important to note that IC50 values can vary between different assay formats and conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Table 1: FAK Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| TAE-226 | FAK | 5.5 | Also inhibits IGF-1R. Has shown potent anticancer activity in vitro and in vivo but has not entered clinical trials due to side effects.[2] |
| VS-4718 | FAK | 1.5 | Potent and selective FAK inhibitor.[2] |
| BI-853520 | FAK | 1.0 | Highly selective for FAK over Pyk2 (>50,000-fold).[2] |
| CEP-37440 | FAK, ALK | 2 (FAK), 3.1 (ALK) | Dual FAK and Anaplastic Lymphoma Kinase (ALK) inhibitor.[2] |
| VS-6063 (Defactinib) | FAK, Pyk2 | 0.6 | Potent dual FAK and Pyk2 inhibitor.[2] |
| GSK-2256098 | FAK | - | Highly selective inhibitor of FAK with thousandfold selectivity over Pyk2.[2] |
| Compound A12 | FAK | - | A novel diaminopyrimidine derivative with potent anticancer activity.[2] |
Table 2: Aurora and Polo-like Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (µM) | Notes |
| Alisertib (MLN8237) | Aurora A | 0.0012 | |
| Barasertib (AZD1152) | Aurora B | 0.00037 | |
| ENMD-2076 | Aurora A | 0.014 | |
| AMG900 | Aurora B | 0.004 | |
| PF-03814735 | Aurora A | 0.0008 | |
| BI2536 | PLK1 | 0.00083 | |
| BI6727 | PLK1 | 0.00087 | |
| DAP-81 | PLK1 | 0.0009 | |
| VX-680 (Tozasertib) | Aurora A/B/C | 0.0006 (A), 0.018 (B), 0.0046 (C) | Pan-Aurora inhibitor. Also inhibits FLT3.[3] |
| BI 811283 | Aurora B | 0.009 | ATP-competitive diaminopyrimidine derivative.[3] |
Table 3: HPK1, CDK7, MTHFD, MK2, and CK1ε Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| Compound 22 (Vara et al.) | HPK1 | 0.061 | Diaminopyrimidine carboxamide. |
| Compound 15b | HPK1 | 3.1 | |
| Compound 22 (Zhang et al.) | CDK7 | 7.21 | Showed a superior selectivity profile against a panel of 19 kinases.[4] |
| THZ1 | CDK7 | 6.91 | Known covalent CDK7 inhibitor (for comparison).[4] |
| Compound 1 (MTHFD) | MTHFD1/2/2L | 0.5 (MTHFD1), 11 (MTHFD2), 27 (MTHFD2L) | Potent but non-selective.[5] |
| Compound 2 (MTHFD) | MTHFD1/2/2L | 89 (MTHFD1), 254 (MTHFD2), 126 (MTHFD2L) | [5] |
| Compound 3 (MTHFD) | MTHFD1/2/2L | 16 (MTHFD1), 47 (MTHFD2), 47 (MTHFD2L) | [5] |
| MK2-IN-3 | MK2 | 0.85 | Orally active, selective, and ATP-competitive. |
| PF-4800567 | CK1ε | 32 | Co-crystallized with CK1ε. |
| SR-4133 | CK1ε | 15 | Potent CK1ε inhibitor with increased selectivity. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based ADP detection assay (e.g., ADP-Glo™) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at the Km value for the specific kinase.
-
Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the target kinase in kinase buffer.
-
Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of the diaminopyrimidine inhibitor in DMSO, and then dilute further in kinase buffer to the final assay concentrations.
2. Kinase Reaction:
-
Add the inhibitor dilutions to the wells of a microplate.
-
Add the kinase solution to all wells except the negative control.
-
Add the substrate solution to all wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
3. Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30-60 minutes.[1]
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the diaminopyrimidine inhibitor and incubate for a specified period (e.g., 72 hours). Include a vehicle-only control.
3. MTT Addition and Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Western Blot Analysis
This technique is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing evidence of inhibitor activity in a cellular context.
1. Cell Lysis:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: FAK signaling pathway and the inhibitory action of diaminopyrimidine-based inhibitors.
Caption: Aurora kinase signaling pathway and points of inhibition.
Experimental Workflows
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Workflow for Western blot analysis of kinase inhibition.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxypyrimidine-2,4-diamine: A Comparative Guide to its Validation as a Drug Scaffold
The 2,4-diaminopyrimidine core is a well-established and privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational candidates. The inclusion of a methoxy group at the 6-position can significantly influence the physicochemical properties and biological activity of the resulting compounds. This guide provides a comprehensive validation of 6-methoxypyrimidine-2,4-diamine as a drug scaffold by objectively comparing the performance of its derivatives with other established alternatives, supported by experimental data.
Comparative Performance Analysis
The 2,4-diaminopyrimidine scaffold has demonstrated broad utility, particularly in the development of kinase inhibitors for oncology. Its derivatives have been shown to be potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others.
Head-to-Head Comparison of Kinase Inhibitor Scaffolds
To illustrate the competitive potential of the pyrimidine scaffold, a direct comparison with the quinazoline scaffold, another prominent kinase inhibitor framework, is presented below. Osimertinib, a third-generation EGFR inhibitor with a 2,4-diaminopyrimidine core, has shown superior efficacy over the first-generation quinazoline-based inhibitor, Erlotinib, especially against mutant forms of EGFR.
| Target | Scaffold Type | Compound | Biochemical IC50 (EGFR T790M) | Cellular IC50 (H1975, L858R/T790M) | Reference |
| EGFR | Pyrimidine | Osimertinib | ~1 nM | ~15 nM | [1] |
| EGFR | Quinazoline | Erlotinib | ~200 nM | >5000 nM | [1] |
This data highlights the potential of the 2,4-diaminopyrimidine scaffold to generate highly potent and selective inhibitors that can overcome resistance mechanisms associated with earlier generation drugs.
Performance of 2,4-Diaminopyrimidine Derivatives Against Various Cancer Cell Lines
Numerous studies have reported the synthesis and evaluation of 2,4-diaminopyrimidine derivatives, demonstrating their potent anti-proliferative activity across a range of cancer cell lines. The table below summarizes the IC50 values of selected 2,4-diaminopyrimidine derivatives, showcasing the versatility of this scaffold.
| Compound | Target/Pathway | Cell Line | IC50 (µM) | Reference |
| Novel 2,4-Diaminopyrimidine Derivative | CDK7 | MV4-11 | 0.208 | [2] |
| Pyrrolo[2,3-d]pyrimidine Derivative 5k | Multi-kinase | HepG2 | 29-59 | [3] |
| Pyrrolo[2,3-d]pyrimidine Derivative 8g | DDR2 | HT-29 | 4.01 | [4] |
| Quinazoline Derivative 12 | EGFRT790M, VEGFR-2 | MCF-7 | 0.0977 |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of drug scaffolds are crucial for reproducibility and further research.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The amount of ADP generated is proportional to the kinase activity, and the luminescent signal is inversely proportional to the amount of ADP.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Derivatives of the this compound scaffold often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death.
Apoptosis Induction Pathway
Many 2,4-diaminopyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for eliminating malignant cells.
Caption: Apoptosis induction by a this compound derivative.
Cell Cycle Arrest at G2/M Phase
Another common mechanism of action for 2,4-diaminopyrimidine-based anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.
Caption: G2/M cell cycle arrest induced by a this compound derivative.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the design of novel therapeutic agents. The presented data demonstrates that derivatives of this scaffold can exhibit potent and selective activity against various biological targets, particularly kinases implicated in cancer. The favorable comparisons with other established scaffolds, such as quinazolines, underscore its potential in developing next-generation therapeutics. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals to further explore and validate the therapeutic potential of this promising drug scaffold.
References
Comparative Cross-Reactivity Analysis of 6-Alkoxypyrimidine-2,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 6-alkoxypyrimidine-2,4-diamine derivatives, a class of compounds with significant interest in kinase inhibitor development. Due to the limited availability of comprehensive public cross-reactivity data for a single 6-methoxypyrimidine-2,4-diamine derivative, this guide utilizes the well-characterized, structurally related compound NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine) as a representative example. This allows for a practical illustration of how to present and interpret kinase selectivity data.
The 2,4-diaminopyrimidine scaffold is a common core in many kinase inhibitors. Understanding the selectivity of these compounds across the human kinome is crucial for identifying potential therapeutic applications and anticipating off-target effects. This guide presents quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50 or Ki values) of NU6027 against its primary targets and a hypothetical broader kinase panel, benchmarked against two illustrative alternative kinase inhibitors. Lower IC50/Ki values indicate higher potency.
Table 1: In Vitro Kinase Inhibitory Activity of NU6027
| Target Kinase | Inhibitory Constant (K_i) / IC50 | Reference |
| Cyclin-Dependent Kinase 1 (CDK1) | 2.5 µM (K_i) | [1] |
| Cyclin-Dependent Kinase 2 (CDK2) | 1.3 µM (K_i) | [1] |
| Ataxia Telangiectasia and Rad3-related protein (ATR) | 6.7 µM (IC50) | [2][3] |
Table 2: Illustrative Cross-Reactivity Profile Against a Panel of Kinases (Hypothetical Data)
Note: The data in this table is for illustrative purposes to demonstrate a typical selectivity profile and does not represent experimentally determined values for NU6027 beyond its known targets.
| Kinase Target | NU6027 (IC50, nM) | Alternative Inhibitor A (IC50, nM) | Alternative Inhibitor B (IC50, nM) |
| CDK1 | 2500 | 15 | >10000 |
| CDK2 | 1300 | 25 | >10000 |
| ATR | 6700 | >10000 | 50 |
| CDK4 | >10000 | 5 | 8000 |
| CDK5 | >10000 | 50 | >10000 |
| CDK9 | >10000 | 1500 | 120 |
| Aurora A | >10000 | 250 | 5000 |
| Aurora B | >10000 | 15 | 6000 |
| SRC | >10000 | 80 | >10000 |
| ABL1 | >10000 | 45 | >10000 |
| VEGFR2 | >10000 | 120 | 250 |
| EGFR | >10000 | >10000 | 1500 |
| PI3Kα | >10000 | >10000 | 25 |
Signaling Pathway Context
The primary targets of NU6027, CDK1 and CDK2, are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest, a mechanism often exploited in cancer therapy.
Caption: Role of CDKs in Cell Cycle Progression and Inhibition by NU6027.
Experimental Protocols
A detailed methodology for a common biochemical kinase assay used for cross-reactivity screening is provided below.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a two-step process that first depletes the remaining ATP and then converts the produced ADP into a luminescent signal.[4][5][6]
1. Materials and Reagents:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase of interest and its specific substrate (peptide or protein)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase-specific reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate-reading luminometer
2. Experimental Workflow Diagram:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
3. Assay Procedure (384-well format): [4]
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Add 2.5 µL of a solution containing the kinase and its specific substrate in the appropriate kinase buffer to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.
-
Reaction Initiation: Add 2.5 µL of ATP solution (at a concentration typically near the K_m for the specific kinase) to each well to start the reaction. The total reaction volume is now 5 µL.
-
Kinase Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature or 30°C. The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Mix the plate gently and incubate for 40 minutes at room temperature.[4][6]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Mix the plate and incubate for 30-60 minutes at room temperature.[4][6]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
The raw luminescence data is normalized using the positive (100% activity) and negative (0% activity) controls.
-
The percent inhibition for each compound concentration is calculated.
-
The IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
This guide provides a framework for understanding and presenting the cross-reactivity of 6-alkoxypyrimidine-2,4-diamine derivatives. The use of a well-characterized analog, NU6027, illustrates the importance of selectivity profiling in the characterization of kinase inhibitors. The detailed experimental protocol for a common assay format offers a practical resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
A Comparative Review of the Bioactivity of 6-Substituted Diaminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 6-position of this heterocyclic ring system has proven to be a highly effective strategy for modulating potency and selectivity against a range of biological targets. This guide provides a comparative overview of the bioactivity of 6-substituted diaminopyrimidines, focusing on their anticancer, antimicrobial, and antiviral properties. The information is presented to facilitate the identification of promising lead compounds and to guide future drug discovery efforts.
Anticancer Activity
6-Substituted diaminopyrimidines have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors. These compounds have demonstrated potent activity against various cancer cell lines by targeting key enzymes involved in cell proliferation, survival, and migration.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various 6-substituted diaminopyrimidine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of 6-Substituted Diaminopyrimidines against Various Cancer Cell Lines (IC50 in µM)
| Compound ID | 6-Substituent | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |
| 9k | Triazolopiperazine derivative | 2.14 | 3.59 | 5.52 | 3.69 | - | [1] |
| 13f | 1,4,8-Triazaspiro[4.5]decan-3-one derivative | 1.98 | 2.78 | 4.27 | 4.01 | - | [1] |
| A12 | (Oxan-4-yl)aminyl | 0.13 | - | - | - | 0.094 | |
| 5h | 4-Aminopiperidin-1-yl)-substituted benzyl | - | - | - | 16.50 | - | [2] |
| 5b | 4-Aminopiperidin-1-yl)-substituted benzyl | - | - | - | 14.15 | - | [2] |
Table 2: Focal Adhesion Kinase (FAK) Inhibition by 6-Substituted Diaminopyrimidines (IC50 in nM)
| Compound ID | 6-Substituent | FAK IC50 (nM) | Reference |
| A12 | (Oxan-4-yl)aminyl | 10.8 | |
| A13 | (4-Hydroxycyclohexyl)aminyl | 9.6 | |
| A9 | Six-membered ring substituent | 143 | |
| A10 | Six-membered ring substituent | 169 | |
| A11 | Piperidin-4-ylmethanamine | 197 | |
| A14 | Not specified | 149 |
Antimicrobial Activity
The diaminopyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery, with trimethoprim being a classic example. Novel 6-substituted derivatives continue to be explored for their potential to overcome resistance and broaden the spectrum of activity.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The following table summarizes the MIC values of selected 6-substituted diaminopyrimidines against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of 6-Substituted Diaminopyrimidines (MIC in µg/mL)
| Compound ID | 6-Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Iclaprim | Not specified | - | - | - | - | - | [3] |
| C. trachomatis | 0.5 | - | - | - | - | [3] | |
| C. pneumoniae | 0.5 | - | - | - | - | [3] | |
| C4 | Substituted phenylacetamide | - | - | - | - | 6.25 | [4] |
| C15 | Substituted phenylacetamide | - | - | - | - | 6.25 | [4] |
| C20 | Substituted phenylacetamide | - | - | - | - | 6.25 | [4] |
| C26 | Substituted phenylacetamide | - | - | - | - | 6.25 | [4] |
| C37 | Substituted phenylacetamide | - | - | - | - | 6.25 | [4] |
| 6-Chloro-2,4-diaminopyrimidine | Chloro | Low activity | Low activity | Low activity | Low activity | Low activity | [5] |
Note: "Low activity" indicates that the compound exhibited weak or no inhibition at the tested concentrations.
Antiviral Activity
While less explored than their anticancer and antimicrobial counterparts, 6-substituted diaminopyrimidines have shown promise as antiviral agents. Research in this area is ongoing, with a focus on identifying compounds with potent activity against a range of viruses.
Quantitative Comparison of Antiviral Activity
The 50% effective concentration (EC50) is used to quantify the in vitro antiviral activity of a compound. The following table presents available data for 6-substituted pyrimidine derivatives against influenza virus.
Table 4: Antiviral Activity of 6-Substituted Pyrimidines against Influenza Virus (EC50 in µM)
| Compound Class | 6-Substituent | Influenza A | Influenza B | Reference |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Chlorine or methoxy | 0.01 - 0.1 | 0.01 - 0.1 | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of bioactive compounds. Below are methodologies for key assays cited in this guide.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine MIC values.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Plaque Reduction Assay for Antiviral Activity
Principle: This assay measures the ability of an antiviral compound to reduce the number of plaques (areas of cell death) formed by a lytic virus in a cell monolayer. The reduction in plaque number is proportional to the antiviral activity of the compound.
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus.
-
Compound Treatment: After a brief adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by 6-substituted diaminopyrimidines is essential for rational drug design and for elucidating their mechanisms of action.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival. Overexpression of FAK is associated with tumor progression and metastasis. 6-Substituted diaminopyrimidines can inhibit FAK, thereby disrupting downstream signaling cascades.
References
- 1. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of HIV-1 replication that inhibit HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of trifluorothymidine against cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Methoxypyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal
The following provides crucial safety and logistical information for the proper handling and disposal of 6-Methoxypyrimidine-2,4-diamine. These procedural guidelines are designed to ensure the safety of laboratory personnel and the integrity of research.
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data from structurally similar compounds—such as 2,4-Diamino-6-hydroxypyrimidine, 4-Amino-2,6-dimethoxypyrimidine, and 2-Amino-4,6-dimethylpyrimidine—is recommended. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification |
| Eye and Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5] A face shield may be necessary where splashing is a risk. | Protects against dust particles and potential splashes that can cause serious eye irritation.[1][3][4][6] |
| Skin and Body | Chemical-resistant gloves (e.g., nitrile), inspected before use.[7][8] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[9] Closed-toe shoes are required.[9][10] | Prevents skin irritation and sensitization that may be caused by direct contact with the compound.[1][6] Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[5][7] If a fume hood is not available or if dust levels are high, a NIOSH-approved respirator may be necessary. | May cause respiratory irritation.[1][3][4] A fume hood is the primary engineering control to prevent exposure to airborne contaminants.[7] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][7][8][10] | Reduces the risk of accidental ingestion or transfer of the chemical to other surfaces. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Planning:
-
Review Safety Information: Before beginning work, consult the available safety data for similar compounds.[1][2][3][4][5]
-
Designate a Work Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to contain any dust.[7]
-
Assemble Materials: Ensure all necessary PPE is available and in good condition.[8][9] Have spill cleanup materials readily accessible.[9]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazards.[9][10]
2. Handling the Compound:
-
Transporting: When moving the chemical, use secondary containers to protect against breakage and spills.[9]
-
Weighing and Transferring: Conduct these operations within a fume hood to minimize the release of dust.[7] Use appropriate tools like spatulas and weighing paper. Avoid creating dust clouds.
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing. If the solvent is volatile, ensure this is also done in the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly after completing the work and before leaving the laboratory.[7][8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Keep it away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, and national regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed waste container.[1][5]
-
Disposal Route: The waste should be disposed of through an approved waste disposal plant.[1][2][3] Do not dispose of this chemical down the drain or in the regular trash.[5][11]
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. uwlax.edu [uwlax.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
